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  • Product: N-Acetyl-3-iodo-L-tyrosine hemihydrate
  • CAS: 23277-49-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Acetyl-3-iodo-L-tyrosine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-Acetyl-3-iodo-L-tyrosine hemihydrate (CAS 23277-49-8) is a pivotal iodinated amino acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Acetyl-3-iodo-L-tyrosine hemihydrate (CAS 23277-49-8) is a pivotal iodinated amino acid derivative with significant applications in biomedical research and pharmaceutical development. Its structure lends itself to diverse applications, most notably as a precursor for the synthesis of radioiodinated compounds for medical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[][2] Furthermore, its role as a substrate and potential inhibitor in enzymatic studies, particularly in kinase activity and thyroid hormone research, underscores its importance in drug discovery and molecular biology.[][3] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and key applications of N-Acetyl-3-iodo-L-tyrosine hemihydrate, offering a technical resource for professionals in the field.

Core Properties and Physicochemical Data

N-Acetyl-3-iodo-L-tyrosine hemihydrate is the hydrated form of N-acetyl-3-iodo-L-tyrosine, a molecule synthesized through the acetylation of the amino group and iodination of the phenolic ring of the amino acid L-tyrosine. The presence of the iodine atom is critical to its utility, particularly in radiolabeling and as a tool to probe biological systems.

Chemical Structure and Identification
  • Chemical Name: (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid hemihydrate[]

  • Synonyms: L-Tyrosine, N-acetyl-3-iodo-, hydrate (2:1)[]

  • CAS Number: 23277-49-8

  • Molecular Formula: C₁₁H₁₂INO₄ · 0.5H₂O (for the hemihydrate); C₂₂H₂₆I₂N₂O₉ (for the 2:1 complex with water)[]

  • Molecular Weight: 358.13 g/mol (hemihydrate); 716.26 g/mol (for the 2:1 complex)[]

Table 1: Physicochemical Properties of N-Acetyl-3-iodo-L-tyrosine Hemihydrate and Related Compounds

PropertyN-Acetyl-3-iodo-L-tyrosine HemihydrateN-Acetyl-L-tyrosine (Parent Compound)3-Iodo-L-tyrosine (Precursor)
Appearance White to off-white solid[]White crystalline powder[4]Solid[5]
Melting Point Data not available149.0-155.0 °C[4]~205 °C (decomposes)[5]
Solubility Data not availableFreely soluble in water3 mg/mL in water[5]
Optical Rotation Data not available+47° to +49° (c=1 in water)[4]Data not available

Synthesis and Purification

The synthesis of N-Acetyl-3-iodo-L-tyrosine is a two-step process involving the N-acetylation of L-tyrosine followed by electrophilic iodination of the activated aromatic ring. The formation of the hemihydrate is dependent on the final crystallization conditions.

Step 1: N-Acetylation of L-Tyrosine

The initial step involves the protection of the amino group of L-tyrosine via acetylation. This is typically achieved using acetic anhydride under alkaline conditions. The hydroxyl group of the phenol is sufficiently deprotonated to remain in solution, while the amino group acts as the nucleophile.

  • Dissolution: Suspend L-tyrosine in water.

  • Basification: Add a solution of sodium hydroxide (e.g., 30%) dropwise with stirring until the L-tyrosine is completely dissolved, achieving a pH of approximately 12.[6]

  • Acetylation: Cool the solution and add acetic anhydride (approximately 1.05 molar equivalents) dropwise. Concurrently, add sodium hydroxide solution to maintain the pH between 8 and 10.[6]

  • Reaction Completion: After the addition of acetic anhydride, maintain the reaction at a controlled temperature (e.g., 60°C) for a short period (e.g., 20 minutes) to ensure complete reaction.[6]

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7 to precipitate the N-acetyl-L-tyrosine crude product.[6]

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield pure N-acetyl-L-tyrosine.[6]

Step 2: Electrophilic Iodination

The second step is the regioselective iodination of N-acetyl-L-tyrosine. The hydroxyl group of the tyrosine ring is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). To favor mono-iodination, a mild iodinating agent and controlled reaction conditions are employed.

  • Dissolution: Dissolve the purified N-acetyl-L-tyrosine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile.[7]

  • Iodinating Agent: Add a mild iodinating agent, such as N-Iodosuccinimide (NIS) (1.0-1.1 equivalents), to the solution.[7] The use of molecular iodine (I₂) in the presence of a base can also be effective.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting material before significant formation of the di-iodinated product occurs.[7]

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.[7]

  • Extraction and Work-up: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification and Hemihydrate Formation: Purify the crude N-Acetyl-3-iodo-L-tyrosine using silica gel column chromatography.[7] The hemihydrate can be obtained by crystallization from an aqueous solvent system, where water molecules are incorporated into the crystal lattice.

Synthesis_Workflow Tyrosine L-Tyrosine Acetylation N-Acetylation (Acetic Anhydride, NaOH) Tyrosine->Acetylation NAT N-Acetyl-L-tyrosine Acetylation->NAT Iodination Electrophilic Iodination (NIS or I₂) NAT->Iodination Crude_Product Crude N-Acetyl-3-iodo- L-tyrosine Iodination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product N-Acetyl-3-iodo-L-tyrosine Hemihydrate Purification->Final_Product

Caption: Synthesis workflow for N-Acetyl-3-iodo-L-tyrosine hemihydrate.

Analytical Characterization

Confirming the identity and purity of N-Acetyl-3-iodo-L-tyrosine hemihydrate is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress.

  • Typical Column: A reversed-phase column, such as a C18, is commonly used.[8]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is effective.[8]

  • Detection: UV detection is suitable due to the aromatic ring. The expected retention time for N-Acetyl-3-iodo-L-tyrosine will be longer than that of N-acetyl-L-tyrosine due to the increased hydrophobicity from the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl group (a singlet around 2 ppm), the aliphatic protons of the tyrosine backbone, and the aromatic protons. The introduction of the iodine atom at the 3-position will alter the splitting pattern of the aromatic protons compared to the parent N-acetyl-L-tyrosine.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the iodine showing a characteristic shift), and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum will show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.

Key Applications in Research and Development

The unique properties of N-Acetyl-3-iodo-L-tyrosine hemihydrate make it a valuable tool in several areas of scientific research.

Precursor for Radiosynthesis

The primary application of this compound is as a precursor for the synthesis of radiolabeled molecules for medical imaging.[] The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) or other radionuclides.

  • PET and SPECT Imaging: Radioiodinated tyrosine derivatives are used as tracers for imaging amino acid transport and metabolism, which is often upregulated in cancerous tissues.[9][10] This allows for the visualization of tumors, particularly in the brain, and for monitoring the response to therapy.[9][11]

  • Mechanism of Radioiodination: This is typically achieved through an electrophilic substitution reaction, where the radioiodine source replaces the non-radioactive iodine.

Radiosynthesis_Application Precursor N-Acetyl-3-iodo-L-tyrosine (Stable Isotope) Radiolabeling Radioiodination (e.g., with Na¹²³I) Precursor->Radiolabeling Radiotracer Radiolabeled N-Acetyl-3-iodo-L-tyrosine (e.g., ¹²³I-labeled) Radiolabeling->Radiotracer Imaging SPECT/PET Imaging (Tumor Diagnosis, Therapy Monitoring) Radiotracer->Imaging

Caption: Application in radiosynthesis for medical imaging.

Thyroid Hormone Research

Iodinated tyrosines are fundamental building blocks of thyroid hormones (T3 and T4).[12][13] N-Acetyl-3-iodo-L-tyrosine serves as a useful compound in studies related to thyroid hormone biosynthesis and metabolism.[14] It can be used to investigate the enzymes involved in these pathways, such as iodotyrosine deiodinase.[3]

Enzyme Inhibition and Substrate Studies

N-Acetyl-3-iodo-L-tyrosine can act as a substrate or an inhibitor for various enzymes.

  • Kinase Assays: It has been reported as a potential substrate for epidermal growth factor receptor (EGFR), a key target in cancer therapy.[] This allows for its use in screening for EGFR inhibitors.

  • Tyrosinase Studies: As a derivative of tyrosine, it can be used in studies of tyrosinase, an enzyme involved in melanin synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

N-Acetyl-3-iodo-L-tyrosine hemihydrate is a versatile and valuable chemical entity for the scientific community. Its well-defined structure allows for its use as a precursor in the synthesis of critical diagnostic imaging agents and as a tool in fundamental biochemical research. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

  • PubMed. KINETICS OF IODINATION. II. GENERAL BASE CATALYSIS IN THE IODINATION OF N-ACETYL-L-TYROSINE AND N-ACETYL-3-IODO-L-TYROSINE. [Link]

  • PubChem. N-Acetyl-L-tyrosine. [Link]

  • ACS Publications. Kinetics of Iodination. II. General Base Catalysis in the Iodination of N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine. [Link]

  • PubChem. 3-Iodo-L-Tyrosine. [Link]

  • ResearchGate. HPLC chromatogram of the change in N-acetyl-L-tyrosine (peak A, t R = 3.6 min) as a substrate for monophenolase at different incubation times (0, 15, 30, 45, and 60 min) by compound 6 treated at (A) 0, (B) 10, and (C) 20 μM. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

  • Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]

  • ACS Publications. Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. [Link]

  • Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. [Link]

  • Wikipedia. 3-Iodotyrosine. [Link]

  • EMBO Reports. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. [Link]

  • SIELC Technologies. Tyrosine. [Link]

  • Caring Sunshine. Relationship: Thyroid Gland and l-tyrosine. [Link]

  • ResearchGate. Diagram showing iodination of the amino acid tyrosine using Pierce.... [Link]

  • Charles University. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

  • PMC. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. [Link]

  • PMC. Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. [Link]

  • PubMed. Effects of 3-nitro-L-tyrosine on thyroid function in the rat: an experimental model for the dehalogenase defect. [Link]

  • PubMed. Comparison of O-(2-18F-fluoroethyl)-L-tyrosine PET and 3-123I-iodo-alpha-methyl-L-tyrosine SPECT in brain tumors. [Link]

  • Chaparral Animal Health Center. Iodine and Tyrosine Support for Hypothyroidism. [Link]

  • Frontiers. Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. [Link]

  • PubMed. L-3-[123I]iodo-alpha-methyl-tyrosine SPECT in non-small cell lung cancer. [Link]

  • Pharmaffiliates. CAS No : 1023-47-8 | Product Name : N-Acetyl-3-iodotyrosine. [Link]

Sources

Exploratory

N-Acetyl-3-iodo-L-tyrosine: A Comprehensive Technical Guide to its Role as a Precursor for Radioiodinated Tracers

This guide provides an in-depth exploration of N-Acetyl-3-iodo-L-tyrosine, a critical precursor in the synthesis of radioiodinated tracers for molecular imaging. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-Acetyl-3-iodo-L-tyrosine, a critical precursor in the synthesis of radioiodinated tracers for molecular imaging. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, radioiodination methodologies, and applications of this versatile compound, grounding technical protocols in established scientific principles.

Introduction: The Significance of Radioiodinated Tracers in Molecular Imaging

Molecular imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), have revolutionized diagnostic medicine and biomedical research.[1] These modalities rely on the administration of radiotracers—biologically active molecules labeled with a radionuclide—to visualize and quantify physiological processes at the molecular level. Radioiodinated compounds, in particular, are widely utilized due to the diverse range of iodine radioisotopes available, each with unique properties suitable for different applications.[2][3]

The choice of radionuclide is critical; for instance, iodine-123 (¹²³I) is ideal for clinical SPECT imaging due to its 13.22-hour half-life and 159 keV gamma emission.[3] Iodine-125 (¹²⁵I), with its longer half-life of 59.41 days, is well-suited for preclinical SPECT and in vitro assays.[2] For PET imaging, iodine-124 (¹²⁴I) is a viable option with a half-life of 4.17 days.[2] The development of effective radioiodinated tracers hinges on the availability of stable, well-characterized precursors that can be efficiently and reliably labeled with these isotopes. N-Acetyl-3-iodo-L-tyrosine serves as an exemplary precursor, offering a stable scaffold for the introduction of radioiodine into molecules targeting a variety of biological pathways.

N-Acetyl-3-iodo-L-tyrosine: Chemical Profile and Synthesis

N-Acetyl-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an acetyl group protecting the amine and an iodine atom at the 3-position of the phenolic ring.[4] This pre-iodinated structure is advantageous as it directs the subsequent radioiodination to a specific site, preventing the formation of isomeric impurities. The N-acetyl group enhances the stability of the molecule and can modulate its pharmacokinetic properties.[5]

Synthesis of N-Acetyl-L-tyrosine

The initial step in producing N-Acetyl-3-iodo-L-tyrosine is the acetylation of L-tyrosine. A common method involves the reaction of L-tyrosine with acetic anhydride under alkaline conditions.[6][7]

Experimental Protocol: Synthesis of N-Acetyl-L-tyrosine

  • Dissolution: Suspend L-tyrosine in water with vigorous stirring.

  • Basification: Add a 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, achieving a pH of approximately 12.[6]

  • Acetylation: Cool the solution and add acetic anhydride dropwise while maintaining the pH between 8 and 10 with the concurrent addition of sodium hydroxide solution.[6][7]

  • Reaction Quenching and Precipitation: After the addition of acetic anhydride is complete, adjust the pH to the isoelectric point of N-Acetyl-L-tyrosine (around pH 2-3) using an acid like hydrochloric acid to precipitate the product.

  • Purification: The crude N-Acetyl-L-tyrosine can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]

Iodination of N-Acetyl-L-tyrosine

The subsequent iodination of N-Acetyl-L-tyrosine to form N-Acetyl-3-iodo-L-tyrosine can be achieved through electrophilic aromatic substitution.[8]

Experimental Protocol: Synthesis of N-Acetyl-3-iodo-L-tyrosine

  • Reactant Preparation: Dissolve N-Acetyl-L-tyrosine in a suitable solvent, such as a mixture of ethanol and water.

  • Iodinating Agent: Introduce an iodinating agent, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS), to the solution. The use of NIS is often preferred for its milder reaction conditions.[9]

  • Reaction Control: The reaction is typically carried out at room temperature, and its progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is achieved through column chromatography or recrystallization to yield N-Acetyl-3-iodo-L-tyrosine.[8]

Radioiodination of N-Acetyl-3-iodo-L-tyrosine

The core utility of N-Acetyl-3-iodo-L-tyrosine lies in its role as a precursor for radioiodinated tracers. The process involves the electrophilic substitution of the stable iodine atom with a radioactive isotope. This is typically achieved using an oxidizing agent to convert the radioiodide (e.g., Na¹²⁵I) into a more reactive electrophilic species.[10]

Common Radioiodination Methods

Two of the most widely employed methods for radioiodination are the Chloramine-T and Iodogen methods.[10]

  • Chloramine-T Method: This method utilizes Chloramine-T as an oxidizing agent.[11] It is a rapid and efficient method, but the harsh oxidizing conditions can potentially damage sensitive biomolecules.[10][12] Careful control of the Chloramine-T concentration is crucial to avoid unwanted side reactions.[11][13]

  • Iodogen Method: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder, water-insoluble oxidizing agent.[14] It is often coated onto the surface of the reaction vessel, which minimizes direct contact with the molecule being labeled, thereby preserving its integrity.[14] This method is generally preferred for sensitive proteins and peptides.[10]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for the radioiodination of N-Acetyl-3-iodo-L-tyrosine.
Detailed Protocol: Radioiodination using the Iodogen Method

This protocol provides a step-by-step guide for the radioiodination of N-Acetyl-3-iodo-L-tyrosine using the Iodogen method, a widely accepted technique for its mild conditions and high efficiency.

Materials:

  • Iodogen-coated reaction vials

  • N-Acetyl-3-iodo-L-tyrosine solution

  • Radioiodide solution (e.g., Na¹²⁵I in 0.1 M NaOH)

  • Phosphate buffer (pH 7.0-7.5)

  • Quenching solution (e.g., sodium metabisulfite)

  • HPLC system for purification and analysis

Procedure:

  • Preparation: Allow the Iodogen-coated vial to come to room temperature.

  • Addition of Reactants: To the Iodogen-coated vial, add the phosphate buffer, followed by the N-Acetyl-3-iodo-L-tyrosine solution.

  • Initiation of Reaction: Add the radioiodide solution to the vial and gently agitate to ensure mixing.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (typically 5-15 minutes). The reaction progress can be monitored by radio-TLC.

  • Quenching: Transfer the reaction mixture to a clean vial containing the quenching solution to stop the reaction.

  • Purification: Purify the radioiodinated product using reverse-phase HPLC.

  • Quality Control: Analyze the purified product for radiochemical purity and specific activity.

Applications in Molecular Imaging

Radioiodinated tracers derived from N-Acetyl-3-iodo-L-tyrosine have found significant applications in oncology and neuroscience, primarily due to the role of amino acid transporters in various pathological conditions.

Tumor Imaging

Many tumors exhibit upregulated amino acid transport to sustain their high proliferation rates.[2] Radiolabeled amino acids, such as derivatives of N-Acetyl-3-iodo-L-tyrosine, can be used to visualize and quantify this increased metabolic activity. For instance, L-3-[¹²³I]iodo-α-methyl tyrosine (IMT), a tracer conceptually similar to radioiodinated N-acetyl-tyrosine derivatives, has been successfully used for SPECT imaging of brain tumors and non-small cell lung cancer.[15][16] These tracers often provide high tumor-to-background contrast, particularly in the brain where the uptake in healthy tissue is low.[17]

graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Uptake of a radioiodinated tracer in a tumor cell for imaging.
Data Summary: Performance of Amino Acid Tracers
TracerImaging ModalityTargetKey Findings
L-3-[¹²³I]iodo-α-methyl tyrosine (IMT)SPECTBrain TumorsIntense uptake in glioblastomas, oligodendrogliomas, and lymphomas with tumor-to-brain ratios between 1.4 and 2.6.[15]
L-3-[¹²³I]iodo-α-methyl tyrosine (IMT)SPECTNon-Small Cell Lung CancerHigh sensitivity (94%) for detecting primary tumors.[16]
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET)PETBrain TumorsHigh uptake in most brain tumors, including low-grade gliomas, with low uptake in normal brain tissue.[17]

Conclusion and Future Perspectives

N-Acetyl-3-iodo-L-tyrosine stands as a robust and versatile precursor for the development of radioiodinated tracers. Its stable chemical structure and the well-established methodologies for its radioiodination make it an invaluable tool for researchers in nuclear medicine and drug development. The resulting tracers have demonstrated significant clinical and preclinical utility, particularly in the realm of oncology.

Future research may focus on the development of novel derivatives of N-Acetyl-3-iodo-L-tyrosine with enhanced pharmacokinetic properties, higher tumor affinity, and improved clearance from non-target tissues. Furthermore, the application of these tracers could be expanded to other disease areas where amino acid metabolism is dysregulated. The continued refinement of radioiodination techniques will also play a crucial role in improving the specific activity and radiochemical purity of these important imaging agents.

References

  • Radioiodination of proteins with the Iodogen method. (1982).
  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. Nuclear Medicine and Biology, 29(1), 117-123.
  • Recent Advances in Synthetic Methods for Radioiodin
  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 25(1), 123.
  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxid
  • Chloramine-T – Knowledge and References. Taylor & Francis.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(1), 7803.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 14(11), 1101.
  • CAS 23277-49-8 (N-Acetyl-3-iodo-L-tyrosine hemihydr
  • Procedure for the Iodination of IGFs (Chloramine-T method). GroPep Bioreagents.
  • How to Iodinate Proteins with Iodo-Gen®. G-Biosciences.
  • Iodination of Antibodies with Immobilized Iodogen. Methods in Molecular Biology, 2140, 103-107.
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules, 26(11), 3144.
  • N-Acetyl-L-tyrosine synthesis. ChemicalBook.
  • Electrophilic radioiodination of tyrosine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 41(4), 255-259.
  • Technical Support Center: Iodin
  • Kinetics of Iodination. II. General Base Catalysis in the Iodination of N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine. The Journal of Organic Chemistry.
  • A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.
  • An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, 56(41), 5604-5608.
  • PET tracer precursors. Lumiprobe.
  • 3-Iodotyrosine – Knowledge and References. Taylor & Francis.
  • CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • 3-Iodotyrosine. Wikipedia.
  • What is the mechanism of N-acetyl-L-tyrosine?.
  • Examples of radioiodinated or radiofluorinated tyrosine analogs.
  • Imaging of brain tumors with L-3-[123I]iodo-alpha-methyl tyrosine and SPECT. Journal of Nuclear Medicine, 34(1), 69-74.
  • Kinetics of Iodination. III.
  • N-iodoacetyltyramine: preparation and use in 125I labeling by alkylation of sulfhydryl groups. Analytical Biochemistry, 132(1), 68-73.
  • PET With Radiolabeled Aminoacid. Current pharmaceutical design, 19(38), 6766-6779.
  • N-Acetyl-3-iodo-L-Tyrosine. Simson Pharma Limited.
  • Radioiodinated Styrylbenzene Derivatives as Potential SPECT Imaging Agents for Amyloid Plaque Detection in Alzheimer's Disease. Journal of medicinal chemistry, 48(18), 5805-5808.
  • Diagram showing iodination of the amino acid tyrosine using Pierce....
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Cancers, 13(21), 5434.
  • L-3-[123I]iodo-alpha-methyl-tyrosine SPECT in non-small cell lung cancer. Journal of Nuclear Medicine, 42(5), 727-733.
  • PET Imaging in Neuro-Oncology: An Update and Overview of a Rapidly Growing Area. Cancers, 13(21), 5434.
  • Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. Journal of Medicinal Chemistry, 64(21), 15550-15582.
  • Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3514-3517.
  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Molecules, 26(23), 7289.
  • Increased tumor uptake of 3-(123)I-Iodo-L-alpha-methyltyrosine after preloading with amino acids: an in vivo animal imaging study. Journal of Nuclear Medicine, 43(10), 1348-1354.
  • Commonly used radionuclides for SPECT imaging | Download Table.
  • Evaluation of l-3-[123I]iodo-alpha-methyltyrosine SPET and [18F]fluorodeoxyglucose PET in the detection and grading of recurrences in patients pretreated for gliomas at follow-up: a comparative study with stereotactic biopsy. European Journal of Nuclear Medicine, 28(11), 1641-1649.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Acetyl-3-iodo-L-tyrosine

Abstract: This document provides a comprehensive technical guide for the synthesis of N-Acetyl-3-iodo-L-tyrosine from the starting material L-tyrosine. The synthesis is presented as a robust two-step process involving th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N-Acetyl-3-iodo-L-tyrosine from the starting material L-tyrosine. The synthesis is presented as a robust two-step process involving the protection of the amino group via N-acetylation, followed by a regioselective electrophilic iodination of the activated aromatic ring. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

N-Acetyl-3-iodo-L-tyrosine is a key iodinated amino acid derivative with significant applications in biomedical research and pharmaceutical development. Its structure makes it an invaluable precursor for the synthesis of radiolabeled compounds, particularly for use as radiotracers in Positron Emission Tomography (PET) imaging for tumor diagnosis and targeted radionuclide therapy.[] Furthermore, it serves as a crucial intermediate in the synthesis of thyroid hormone analogs and is utilized in studies of enzyme inhibitors and protein synthesis.[][2]

The synthetic strategy detailed herein is predicated on a logical two-step sequence designed to achieve specific modification of L-tyrosine while preventing unwanted side reactions.

  • N-Acetylation: The primary amino group of L-tyrosine is first protected by acetylation. This step is critical as it prevents the amine from reacting during the subsequent iodination step and precludes the formation of undesired byproducts. The acetyl group can be readily introduced using acetic anhydride under basic conditions.[3]

  • Electrophilic Iodination: Following protection, the aromatic ring of N-Acetyl-L-tyrosine is subjected to electrophilic aromatic substitution. The phenolic hydroxyl group is a strong activating ortho-, para-director, making the ring highly susceptible to electrophilic attack.[4] By carefully controlling the stoichiometry of the iodinating agent, iodine can be selectively introduced at the C-3 position (ortho to the hydroxyl group).

This guide provides detailed, step-by-step protocols for each stage, explains the chemical principles underpinning the procedural choices, and offers practical insights for optimization and troubleshooting.

Reaction Pathway and Mechanism

The overall synthesis proceeds as follows:

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Iodination Tyrosine L-Tyrosine NAT N-Acetyl-L-tyrosine Tyrosine->NAT Acetic Anhydride, NaOH (aq) NAT_2 N-Acetyl-L-tyrosine FinalProduct N-Acetyl-3-iodo-L-tyrosine NAT_2->FinalProduct I₂ / KI, Base (aq)

Figure 1: Overall two-step synthesis workflow.

Mechanism of N-Acetylation

The N-acetylation of L-tyrosine is a nucleophilic acyl substitution reaction. Under basic conditions, the amino group (-NH₂) of L-tyrosine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of an amide bond and the departure of an acetate ion as the leaving group.

Mechanism of Electrophilic Aromatic Iodination

The iodination of the N-Acetyl-L-tyrosine phenol ring is a classic example of electrophilic aromatic substitution.

G start Phenolate Ion (Activated Ring) intermediate Sigma Complex (Carbocation Intermediate) start->intermediate + I⁺ (Electrophile) product 3-iodo-N-Acetyl-L-tyrosine intermediate->product - H⁺

Figure 2: Simplified mechanism of electrophilic iodination.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group under mildly basic conditions to form a highly reactive phenolate ion. This greatly enhances the electron density of the aromatic ring. The electrophilic iodine species, effectively I⁺ (generated from a source like I₂ or HOI), is then attacked by the electron-rich ring.[5][6][7] This attack, preferentially at the ortho position, forms a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton (H⁺) is abstracted from the ring to restore aromaticity, yielding the final 3-iodo product.[4]

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Part A: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from established methods for the acetylation of amino acids.[8][9]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
L-Tyrosine181.1918.12 g0.10
Sodium Hydroxide (NaOH)40.00~8.8 g~0.22
Acetic Anhydride102.0910.7 mL (11.6 g)0.11
Hydrochloric Acid (conc.)36.46As needed-
Deionized Water18.02~400 mL-

Step-by-Step Protocol

  • Dissolution: In a 500 mL beaker, suspend L-tyrosine (18.12 g) in 200 mL of deionized water. Place the beaker in an ice bath on a magnetic stir plate and begin stirring.

  • Basification: Slowly add a 30% w/v sodium hydroxide solution dropwise until all the L-tyrosine has dissolved and the solution is clear. The pH should be approximately 11.5-12.0.[9]

  • Acetylation: While maintaining the temperature below 10°C, begin the dropwise addition of acetic anhydride (10.7 mL). Simultaneously, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[8] The concurrent addition is crucial to neutralize the acetic acid byproduct and prevent the protonation of the amino group, which would render it non-nucleophilic.

  • Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Precipitation: Remove the beaker from the ice bath. Slowly and carefully add concentrated hydrochloric acid to the stirring solution to adjust the pH to approximately 2. A white precipitate of N-Acetyl-L-tyrosine will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 50 mL). Dry the product under vacuum at 60°C to a constant weight. The expected yield is typically 78-85%.

Part B: Synthesis of N-Acetyl-3-iodo-L-tyrosine

This protocol is designed to favor mono-iodination. Careful monitoring is key to preventing the formation of the di-iodinated byproduct.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
N-Acetyl-L-tyrosine223.2311.16 g0.05
Iodine (I₂)253.8112.7 g0.05
Potassium Iodide (KI)166.0025 g0.15
Ammonium Hydroxide (28%)35.04As needed-
Sodium Thiosulfate (sat. aq.)158.11As needed-
Deionized Water18.02~700 mL-

Step-by-Step Protocol

  • Dissolution of Starting Material: Dissolve N-Acetyl-L-tyrosine (11.16 g) in 300 mL of deionized water. Add concentrated ammonium hydroxide dropwise until the solid is fully dissolved and the pH is approximately 8-9. This generates the reactive phenolate species.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve potassium iodide (25 g) in 100 mL of deionized water. Add iodine (12.7 g) to this solution and stir until all the iodine has dissolved, forming a dark brown solution of potassium triiodide (KI₃).

  • Iodination Reaction: Slowly add the iodine solution dropwise to the stirring N-Acetyl-L-tyrosine solution at room temperature over a period of 60-90 minutes.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane/acetic acid). The goal is to maximize the spot corresponding to the mono-iodinated product while minimizing the starting material and the faster-running di-iodinated product.

  • Quenching: Once TLC indicates optimal conversion, quench the reaction by adding saturated sodium thiosulfate solution dropwise until the dark color of the excess iodine is completely discharged and the solution becomes colorless.[4]

  • Precipitation: Acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. A pale-yellow or off-white precipitate of crude N-Acetyl-3-iodo-L-tyrosine will form.

  • Isolation and Drying: Cool the mixture in an ice bath for 30 minutes. Collect the crude product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Purification (Recommended): For high purity, the crude product should be purified by silica gel column chromatography.[4] A gradient elution system, for example starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low yield of N-Acetyl-L-tyrosine Incomplete dissolution of L-tyrosine. / Premature hydrolysis of acetic anhydride.Ensure sufficient base is used for complete initial dissolution. / Add acetic anhydride slowly at low temperatures while carefully maintaining the pH between 8-10.
High percentage of di-iodinated product Excess of iodinating agent. / Prolonged reaction time.Reduce the equivalents of iodine to 1.0-1.05. / Monitor the reaction closely by TLC and quench immediately once the starting material is consumed or the di-iodo spot begins to grow significantly.[4]
Incomplete iodination reaction Insufficient activation of the aromatic ring. / Iodinating agent too dilute.Ensure the pH is maintained at 8-9 during the reaction to keep the phenol deprotonated. / Ensure all reagents are dissolved and concentrations are correct.
Presence of colored impurities in final product Oxidation of the phenolic ring by iodine.Use milder reaction conditions (e.g., lower temperature). / Degas solvents to remove dissolved oxygen.[4] The final product should be purified by column chromatography or recrystallization.

References

  • Vertex AI Search. (2024). Iodinated Tyrosine Definition - Organic Chemistry Key Term. Fiveable.
  • RSC Publishing. (n.d.).
  • BOC Sciences. (n.d.).
  • PubMed. (1983).
  • PubMed. (1989).
  • Google Patents. (n.d.).
  • ChemicalBook. (2023).
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Chem-Impex. (n.d.). N-Acetyl-3,5-diiodo-L-tyrosine.
  • Chemistry LibreTexts. (2024). 16.
  • Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Science Alert. (n.d.). Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method.
  • PMC. (n.d.). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS.
  • ChemicalBook. (n.d.). N-Acetyl-L-tyrosine synthesis.
  • ResearchGate. (n.d.). Breaking down IL into simplified model systems.
  • ResearchGate. (2025).

Sources

Application

Application Notes and Protocols for the Preparation of N-Acetyl-3-iodo-L-tyrosine Stock Solution in DMSO

Introduction: The Critical Role of a Well-Characterized Stock Solution N-Acetyl-3-iodo-L-tyrosine is a vital research compound with applications in the study of enzyme inhibition, protein synthesis, and as a precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Stock Solution

N-Acetyl-3-iodo-L-tyrosine is a vital research compound with applications in the study of enzyme inhibition, protein synthesis, and as a precursor for radioiodinated imaging agents.[] Its utility in these sensitive assays necessitates the preparation of a stable, accurate, and reliable stock solution. The choice of dimethyl sulfoxide (DMSO) as a solvent is predicated on its ability to dissolve a wide range of polar and nonpolar compounds, making it a common vehicle for in vitro studies.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, storage, and quality control of N-Acetyl-3-iodo-L-tyrosine stock solutions in DMSO. By adhering to these protocols, researchers can ensure the integrity of their experiments and the reproducibility of their results.

Physicochemical Properties and Solubility Considerations

While specific solubility data for N-Acetyl-3-iodo-L-tyrosine in DMSO is not extensively published, data for the closely related compound, N-Acetyl-L-tyrosine, indicates a solubility of approximately 25-60 mg/mL.[3][4][5] The introduction of an iodine atom to the phenyl ring may slightly alter the polarity and, consequently, the solubility of the molecule. Therefore, it is recommended to start with a conservative approach when preparing stock solutions.

Factors Influencing Solubility:

  • Purity of N-Acetyl-3-iodo-L-tyrosine: Impurities can affect the solubility and stability of the stock solution. It is imperative to use a high-purity grade of the compound.

  • Anhydrous DMSO: DMSO is hygroscopic and absorbed water can impact the solubility of certain compounds.[6][7] The use of anhydrous, high-purity DMSO is crucial for consistency.

  • Temperature: Gentle warming can facilitate the dissolution of N-Acetyl-3-iodo-L-tyrosine. However, excessive heat should be avoided to prevent degradation.

  • Sonication: Sonication can be employed to aid in the dissolution of the compound, particularly at higher concentrations.[3][5]

Safety and Handling: A Prerequisite for Safe Science

Both N-Acetyl-3-iodo-L-tyrosine and DMSO have specific safety considerations that must be addressed to ensure a safe laboratory environment.

N-Acetyl-3-iodo-L-tyrosine:

  • Hazard Profile: May cause eye, skin, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10][11]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[12]

Dimethyl Sulfoxide (DMSO):

  • Hazard Profile: Readily absorbed through the skin and can carry dissolved substances with it. It is a combustible liquid.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer's compatibility charts) and safety glasses.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of a 50 mM stock solution of N-Acetyl-3-iodo-L-tyrosine in DMSO. This concentration is a common starting point for many in vitro assays. Researchers should adjust the concentration based on their specific experimental needs.

Materials and Equipment:
  • N-Acetyl-3-iodo-L-tyrosine (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Water bath or sonicator

Step-by-Step Procedure:
  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a weigh boat on the balance and tare.

  • Weighing N-Acetyl-3-iodo-L-tyrosine: Carefully weigh the desired amount of N-Acetyl-3-iodo-L-tyrosine. For a 1 mL stock solution of 50 mM, you will need:

    • Molecular Weight of N-Acetyl-3-iodo-L-tyrosine: 349.12 g/mol

    • Mass = 0.050 mol/L * 0.001 L * 349.12 g/mol = 0.01746 g = 17.46 mg

  • Transfer to Vial: Transfer the weighed compound into the sterile, amber glass vial.

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For a 1 mL stock solution, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied until the compound is fully dissolved.[3][5]

  • Sterilization (Optional): If the stock solution is to be used in a sterile cell culture application, it can be sterilized by filtration through a 0.22 µm PTFE syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[13]

Quality Control: Ensuring the Integrity of Your Stock Solution

A robust quality control (QC) process is essential to validate the accuracy and stability of your stock solution.

Initial Quality Control Checks:
  • Visual Inspection: The freshly prepared stock solution should be a clear, colorless to slightly yellow, and free of any particulate matter.

  • Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This is particularly important for long-term studies or when using the stock solution for quantitative assays.

Long-Term Stability Assessment:

The stability of N-Acetyl-3-iodo-L-tyrosine in DMSO over time is not well-documented. Therefore, it is crucial to perform periodic stability checks, especially if the stock solution is stored for an extended period.

  • Procedure:

    • At defined time points (e.g., 1, 3, 6 months), thaw an aliquot of the stock solution.

    • Perform a visual inspection for any signs of precipitation or color change.

    • Re-analyze the concentration using the same analytical method (e.g., HPLC) used for the initial concentration verification.

  • Acceptance Criteria: The concentration should typically be within ±10% of the initial concentration.

Data Presentation and Visualization

Quantitative Data Summary
ParameterValueSource/Rationale
Molecular Weight349.12 g/mol Calculated
Recommended SolventAnhydrous DMSOHigh solubility of related compounds[3][4][5]
Recommended Stock Concentration50 mMCommon starting point for in vitro assays
Storage Temperature-20°C or -80°CGeneral recommendation for stock solutions[13]
Recommended Aliquot Volume10-100 µLTo minimize freeze-thaw cycles
Experimental Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh Weigh N-Acetyl-3-iodo-L-tyrosine add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve visual_inspect Visual Inspection dissolve->visual_inspect Initial QC concentration_verify Concentration Verification (HPLC) visual_inspect->concentration_verify aliquot Aliquot into single-use tubes concentration_verify->aliquot If passes QC store Store at -20°C or -80°C aliquot->store store->concentration_verify Periodic Stability Check use Use in Experiments store->use

Caption: Workflow for the preparation and quality control of N-Acetyl-3-iodo-L-tyrosine stock solution.

Causality and Rationale Behind Experimental Choices

  • Choice of Anhydrous DMSO: To prevent the introduction of water, which can affect solubility and potentially promote hydrolysis of the compound over time.[6][7]

  • Use of Amber Vials: To protect the light-sensitive phenyl group of the tyrosine derivative from photodecomposition.

  • Aliquoting: To prevent repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of contaminants.

  • Storage at Low Temperatures: To slow down potential degradation pathways and maintain the stability of the stock solution for an extended period.[13]

Conclusion: A Foundation for Reliable Research

The preparation of a high-quality stock solution of N-Acetyl-3-iodo-L-tyrosine is a fundamental yet critical step in ensuring the success and reproducibility of research in areas such as enzymology and drug discovery. By following the detailed protocols and understanding the rationale behind each step, researchers can be confident in the integrity of their starting materials, leading to more robust and reliable scientific outcomes. It is incumbent upon the end-user to perform appropriate validation for their specific application and storage conditions.

References

  • Patsnap Synapse. What is N-acetyl-L-tyrosine used for?. [Link]

  • Journal of Chemical Education. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. [Link]

  • Ajinomoto. SAFETY DATA SHEET: N-ACETYL-L-TYROSINE. [Link]

  • Examine. Research Breakdown on L-Tyrosine. [Link]

  • EMBO Reports. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. [Link]

  • Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. [Link]

  • Google Patents.
  • ResearchGate. How can one prepare standard solution of L-tyrosine?. [Link]

  • MDPI. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of N-Acetyl-3-iodo-L-tyrosine Hemihydrate for X-ray Diffraction

For: Researchers, scientists, and drug development professionals. Introduction N-Acetyl-3-iodo-L-tyrosine, a halogenated derivative of the amino acid tyrosine, is a compound of significant interest in biochemical and pha...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-3-iodo-L-tyrosine, a halogenated derivative of the amino acid tyrosine, is a compound of significant interest in biochemical and pharmaceutical research.[1][][3] Its applications range from serving as a precursor in the synthesis of radiolabeled imaging agents to its use in studying enzyme kinetics and protein interactions.[1][] Elucidating the precise three-dimensional structure of N-Acetyl-3-iodo-L-tyrosine hemihydrate through single-crystal X-ray diffraction is paramount for understanding its conformational properties, intermolecular interactions, and for rational drug design.

This guide provides a comprehensive overview and detailed protocols for the crystallization of N-Acetyl-3-iodo-L-tyrosine hemihydrate to obtain high-quality single crystals suitable for X-ray diffraction analysis. The methodologies described herein are grounded in fundamental principles of crystallization and draw upon established techniques for similar amino acid derivatives.

Understanding the Crystallization Process

The formation of a well-ordered crystal from a solution is a thermodynamically driven process that involves two key stages: nucleation and crystal growth. The primary objective is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, but to do so slowly and in a controlled manner to favor the growth of a few large, well-ordered crystals over a mass of small, imperfect ones.

The quality of the resulting crystals is critical for a successful X-ray diffraction experiment. High-quality crystals are characterized by their transparency, well-defined faces, and lack of visible defects such as cracks or inclusions. The degree of order within the crystal lattice directly impacts the resolution of the diffraction data obtained.[4]

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-3-iodo-L-tyrosine hemihydrate is essential for designing an effective crystallization strategy.

PropertyValue/InformationSource
Molecular FormulaC₂₂H₂₆I₂N₂O₉[]
Molecular Weight716.3 g/mol []
AppearanceWhite Solid[]
Solubility (General)The N-acetylated form of tyrosine generally exhibits greater aqueous solubility than the parent amino acid. Solubility is significantly influenced by pH and temperature.[5][5]
pH-dependent SolubilityFor N-Acetyl-L-tyrosine, solubility is lowest near its isoelectric point and increases in more acidic or alkaline conditions.[5] A similar behavior is expected for the iodo-derivative.[5]

Experimental Protocols

The following protocols provide starting points for the crystallization of N-Acetyl-3-iodo-L-tyrosine hemihydrate. Optimization of these conditions may be necessary depending on the purity of the compound and the specific laboratory environment.

Protocol 1: Slow Cooling Crystallization

This method is particularly effective for compounds that exhibit a significant increase in solubility with temperature.

Rationale: By dissolving the compound in a minimal amount of hot solvent to achieve saturation and then slowly decreasing the temperature, a state of supersaturation is gradually induced, promoting the growth of well-ordered crystals.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine hemihydrate

  • High-purity water (Milli-Q or equivalent)

  • Small, clean glass vials or test tubes with screw caps

  • Heating plate or water bath

  • Insulated container (e.g., Dewar flask with warm water, or a styrofoam box)

Procedure:

  • Preparation of a Saturated Solution:

    • Place a small amount of N-Acetyl-3-iodo-L-tyrosine hemihydrate into a clean vial.

    • Add a minimal volume of high-purity water.

    • Gently heat the vial while stirring until the solid completely dissolves. A temperature of 60-70°C is a good starting point.[6][7]

    • If the solid dissolves completely, add a small amount more of the compound until a small amount of undissolved solid remains, indicating a saturated solution at that temperature. Then, add a drop or two of the solvent to dissolve the remaining solid.

  • Slow Cooling:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an insulated container to ensure a slow rate of cooling.

    • Allow the solution to cool to room temperature over several hours.

    • For further crystal growth, the vial can be transferred to a refrigerator (4°C) and left undisturbed for several days.[6][7]

  • Crystal Harvesting:

    • Carefully decant the supernatant.

    • Wash the crystals with a small amount of ice-cold mother liquor or a solvent in which the compound is sparingly soluble.

    • Gently remove the crystals using a spatula or by careful filtration.

Protocol 2: Slow Evaporation

This is a straightforward method suitable for compounds that are moderately soluble at room temperature.[8]

Rationale: As the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystallization.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine hemihydrate

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Small, clean glass vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Solution Preparation:

    • Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

  • Evaporation Setup:

    • Transfer the filtered solution to a clean vial.

    • Cover the opening of the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation.[9]

  • Crystal Growth:

    • Place the vial in a vibration-free location.

    • Monitor the vial over several days to weeks for crystal formation.

Protocol 3: Vapor Diffusion

This technique is highly effective for crystallizing small quantities of material and allows for fine control over the rate of supersaturation.[9][10]

Rationale: A less volatile solvent containing the dissolved compound is allowed to equilibrate with a more volatile anti-solvent in a sealed container. The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]

Materials:

  • N-Acetyl-3-iodo-L-tyrosine hemihydrate

  • A "good" solvent in which the compound is soluble (e.g., water, methanol)

  • A volatile "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., ethanol, isopropanol, acetone)

  • A small inner vial and a larger outer vial with a sealing cap

Procedure:

  • Preparation:

    • Dissolve the N-Acetyl-3-iodo-L-tyrosine hemihydrate in the "good" solvent in the small inner vial to create a concentrated solution.

    • Add a small amount of the "anti-solvent" to the larger outer vial.

  • Assembly:

    • Place the open inner vial inside the larger outer vial.

    • Seal the outer vial tightly.

  • Diffusion and Crystallization:

    • Store the setup in a stable, vibration-free environment.

    • Over time, the anti-solvent vapor will diffuse into the inner vial, causing the compound to crystallize. This may take several days to weeks.

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome & Analysis Compound N-Acetyl-3-iodo-L-tyrosine hemihydrate Solvent Select Solvent(s) Compound->Solvent Dissolution Dissolve to near saturation Solvent->Dissolution SlowCool Slow Cooling Dissolution->SlowCool Heat & Cool SlowEvap Slow Evaporation Dissolution->SlowEvap Expose to Air VaporDiff Vapor Diffusion Dissolution->VaporDiff Anti-solvent Vapor Crystals Single Crystals SlowCool->Crystals SlowEvap->Crystals VaporDiff->Crystals XRD X-ray Diffraction Crystals->XRD

Caption: General workflow for the crystallization of N-Acetyl-3-iodo-L-tyrosine hemihydrate.

Troubleshooting and Optimization

  • No Crystals Form: The solution may be undersaturated. Try increasing the initial concentration or allowing for more solvent evaporation.

  • Formation of Powder or Microcrystals: Nucleation is occurring too rapidly. Reduce the concentration of the starting solution, slow down the cooling or evaporation rate, or use a less effective anti-solvent in vapor diffusion.

  • Oily Precipitate: The compound may be "oiling out" of solution. Try using a different solvent system or a lower initial concentration.

  • pH Adjustment: Based on protocols for N-acetyl-L-tyrosine, adjusting the pH of the aqueous solution to approximately 4.4-4.6 with a dilute acid before cooling may promote crystallization.[6]

Conclusion

The successful crystallization of N-Acetyl-3-iodo-L-tyrosine hemihydrate for X-ray diffraction analysis is an achievable goal through the systematic application of fundamental crystallization principles. The protocols outlined in this guide, particularly slow cooling from a heated aqueous solution, provide a robust starting point. Careful control over the rate of supersaturation, solvent selection, and environmental factors will ultimately lead to the growth of high-quality single crystals, enabling the detailed structural elucidation of this important molecule.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Probert, M. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2565.
  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. Retrieved from [Link]

  • CN102827018A - Preparation method of N-acetyl-L-tyrosine. (2012).
  • Juers, D. H., & Matthews, B. W. (2004). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 60(7), 1257-1264.
  • Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • Kotani, E., & Takagi, H. (2008). Crystallization and preliminary crystallographic analysis of N-acetyltransferase Mpr1 from Saccharomyces cerevisiae.
  • Boyle, P. D. (2010, May 24). Crystal Growing Guide. University of Colorado Boulder. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • CN114716335A - Process for preparing N-acetyl-L-tyrosine. (2022).
  • University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Wang, L., et al. (2014). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 16(44), 10246-10252.
  • University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • Sheelarani, V., & Shanthi, J. (2015). Growth and Spectral properties of NLO Single Crystals: L-Tyrosine and L-Tyrosine Succinate Hydrobromide. International Journal of Science and Research, 4(10), 1843-1847.
  • Mostad, A., Nissen, H. M., & Rømming, C. (1972). Crystal structure of L-tyrosine. Acta Chemica Scandinavica, 26, 3819-3833.
  • Osumi, K., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3235-3243.
  • Martins, P. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
  • Zarei, M., & Noroozi, M. (2015). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Chemistry: An Indian Journal, 11(2), 64-70.
  • Hubbuch, J., & Ono, T. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(5), 2943-2953.
  • PubChem. (n.d.). 3-Iodo-L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acetyl-L-tyrosine. Retrieved from [Link]

Sources

Application

procedure for enzymatic deacetylation of N-Acetyl-3-iodo-L-tyrosine

Application Notes & Protocols Introduction: The Strategic Removal of an Acetyl Group N-Acetyl-3-iodo-L-tyrosine is a key iodinated amino acid derivative. Its structure is foundational in diverse research areas, from serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Removal of an Acetyl Group

N-Acetyl-3-iodo-L-tyrosine is a key iodinated amino acid derivative. Its structure is foundational in diverse research areas, from serving as a precursor in the synthesis of thyroid hormone analogs to the development of radiolabeled compounds for medical imaging and targeted radionuclide therapy.[1][] The targeted removal of its N-acetyl group—a process known as deacetylation—yields 3-iodo-L-tyrosine. This transformation is often a critical step to either unmask the amine group for subsequent chemical modifications or to generate the biologically active form of the molecule for functional assays.

Enzymatic deacetylation offers a superior alternative to harsh chemical methods, providing high specificity, mild reaction conditions, and stereoselectivity, thereby preserving the chiral integrity of the L-amino acid. The enzyme of choice for this biotransformation is Aminoacylase-1 (ACY1) , a cytosolic metalloenzyme that efficiently catalyzes the hydrolysis of N-acetylated L-amino acids into the corresponding free amino acid and acetate.[3][4][5] ACY1, particularly from porcine kidney, is well-characterized, commercially available, and exhibits broad substrate specificity for N-acetylated neutral aliphatic and aromatic amino acids, making it an ideal biocatalyst for this application.[6][7][8]

This document provides a comprehensive guide to the principles, materials, and a robust protocol for the ACY1-catalyzed deacetylation of N-Acetyl-3-iodo-L-tyrosine, including methods for monitoring reaction progress and interpreting results.

Principle of the Method

The procedure is based on the hydrolytic activity of Aminoacylase-1 (EC 3.5.1.14). ACY1 is a homodimeric, zinc-dependent enzyme that cleaves the amide bond of N-acetylated amino acids.[7][9][10] The reaction proceeds via the nucleophilic attack of a water molecule, activated by the zinc center in the enzyme's active site, on the carbonyl carbon of the substrate's acetyl group. This results in the release of 3-iodo-L-tyrosine and acetic acid, as depicted below.

Enzymatic_Deacetylation_Reaction sub N-Acetyl-3-iodo-L-tyrosine enzyme Aminoacylase-1 (ACY1) sub->enzyme prod1 3-iodo-L-tyrosine prod2 Acetate enzyme->prod1 enzyme->prod2 water H₂O water->enzyme

Caption: Enzymatic hydrolysis of N-Acetyl-3-iodo-L-tyrosine by Aminoacylase-1.

The progress of the reaction can be effectively monitored by quantifying the decrease in the substrate or the increase in the product concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

Equipment
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Thermostated water bath or incubator (set to 25°C or 37°C)

  • Microcentrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 analytical column

  • Standard laboratory glassware and consumables (pipettes, tubes, etc.)

Chemicals and Reagents
  • Substrate: N-Acetyl-3-iodo-L-tyrosine (CAS No. 1023-47-8)[11]

  • Enzyme: Aminoacylase-1 from porcine kidney (Acylase I), lyophilized powder (e.g., Sigma-Aldrich, Cat. No. A3010, ≥1500 units/mg protein)[8]

  • Buffer Components:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

  • HPLC Mobile Phase:

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

  • Reaction Quenching:

    • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

  • Standards for HPLC:

    • 3-iodo-L-tyrosine (for product identification and quantification)

Experimental Protocol

This protocol is designed for a standard analytical-scale reaction. It can be scaled up as needed, with potential re-optimization of enzyme concentration.

Workflow Overview

Caption: Overall experimental workflow for enzymatic deacetylation.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • 50 mM Sodium Phosphate Buffer (pH 7.0): Prepare stock solutions of 50 mM NaH₂PO₄ and 50 mM Na₂HPO₄. Titrate one solution with the other until the pH reaches 7.0. Filter sterilize if necessary and store at 4°C. Rationale: ACY1 is stable and active at neutral pH; a value of 7.0 is optimal for the hydrolysis of N-acetyl-L-methionine and serves as an excellent starting point.[8]

  • 20 mM Substrate Stock Solution: Accurately weigh N-Acetyl-3-iodo-L-tyrosine and dissolve it in the 50 mM phosphate buffer. Gentle warming or vortexing may be required for complete dissolution. Prepare this solution fresh.

  • Enzyme Solution (1 mg/mL): Shortly before initiating the reaction, weigh the lyophilized Aminoacylase-1 powder and dissolve it in cold (4°C) 50 mM phosphate buffer to a concentration of 1 mg/mL. Keep the enzyme solution on ice at all times. Rationale: Preparing the enzyme solution fresh and keeping it cold helps to preserve its catalytic activity.

Step 2: Enzymatic Reaction Setup

  • In a microcentrifuge tube, combine the reagents according to the volumes specified in Table 1 .

  • Add the components in the order listed (buffer, substrate, water) and pre-warm the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution. Vortex gently to mix.

Table 1: Reaction Mixture Composition

Component Stock Concentration Volume (µL) Final Concentration
50 mM Phosphate Buffer (pH 7.0) 50 mM 500 25 mM
N-Acetyl-3-iodo-L-tyrosine 20 mM 500 10 mM
Aminoacylase-1 Solution 1 mg/mL 20 ~30 units/mL

| Total Volume | - | 1020 µL | - |

Note: The final enzyme concentration is an estimate based on a specific activity of ≥1500 units/mg. This should be optimized for desired reaction kinetics.

Step 3: Incubation and Sampling

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing 10 µL of 10% TCA or 1 M HCl. Vortex immediately. Rationale: The strong acid denatures and precipitates the enzyme, instantly stopping the catalytic reaction.

Step 4: Sample Preparation and HPLC Analysis

  • Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples using the HPLC parameters outlined in Table 2 .

Table 2: Suggested HPLC Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Rationale: A C18 column effectively separates molecules based on hydrophobicity. The acetylated substrate will be more hydrophobic and thus have a longer retention time than the deacetylated product. UV detection at 280 nm is suitable for the tyrosine aromatic ring.

Data Interpretation and Troubleshooting

5.1. Data Analysis

  • Identify Peaks: Run standards of N-Acetyl-3-iodo-L-tyrosine and 3-iodo-L-tyrosine to determine their respective retention times.

  • Generate a Standard Curve: Prepare a series of known concentrations of the product (3-iodo-L-tyrosine), inject them into the HPLC, and plot the peak area against concentration to create a standard curve.

  • Calculate Conversion: Using the standard curve, determine the concentration of 3-iodo-L-tyrosine in each of your quenched samples. Calculate the percent conversion at each time point using the following formula:

    % Conversion = ([Product] / [Initial Substrate]) * 100

5.2. Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or very low conversion Inactive enzyme Purchase new enzyme; ensure it was stored correctly (-20°C). Prepare enzyme solution fresh in cold buffer.
Incorrect pH Verify the pH of your buffer. The optimal pH range for ACY1 is generally 6.0-9.5.[12]
Presence of inhibitors Ensure all reagents are pure. Heavy metal contamination can inhibit metalloenzymes.
Poor peak separation in HPLC Inappropriate mobile phase gradient Optimize the gradient. Try a shallower gradient (e.g., 5-40% B over 20 min) for better resolution.
Column degradation Flush the column or replace it if it's old or has been used extensively with crude samples.

| Reaction proceeds too quickly | Enzyme concentration is too high | Reduce the amount of enzyme added to the reaction mixture to allow for accurate time-point analysis. |

References

  • BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). [Link]

  • Heese, D., Löffler, H. G., & Röhm, K. H. (1988). Further characterization of porcine kidney aminoacylase I reveals close similarity to 'renal dipeptidase'. Biological Chemistry Hoppe-Seyler, 369(7), 559-66. [Link]

  • Gosset, J. Aminoacylase 1 (ACY1). [Link]

  • Wang, Y., et al. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. Medical Science Monitor, 26, e927543. [Link]

  • Martins, A. F., et al. (2024). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research. [Link]

  • Van Coster, R. N., et al. (2011). Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism. The American Journal of Human Genetics, 88(4), 493-498. [Link]

  • Martins, A. F., et al. (2024). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. SciELO. [Link]

  • UniProt Consortium. ACY1 - Aminoacylase-1 - Homo sapiens (Human). UniProtKB. [Link]

  • Mitta, M., et al. (1989). The Primary Structure of Porcine Aminoacylase 1 Deduced From cDNA Sequence. The Journal of Biochemistry, 106(5), 893-899. [Link]

  • Martins, A. F., et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. ResearchGate. [Link]

  • Palm, G. J., & Röhm, K. H. (1995). Aminoacylase I from porcine kidney: identification and characterization of two major protein domains. Journal of Protein Chemistry, 14(4), 233-40. [Link]

  • Löffler, H. G., & Röhm, K. H. (1987). Fluorescence properties of hog kidney aminoacylase I. Biochimica et Biophysica Acta, 914(1), 75-81. [Link]

  • Morin, P. E., et al. (2022). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Molecules, 27(19), 6678. [Link]

  • Szajáni, B., et al. (1980). A spectrophotometric rate assay of aminoacylase. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 15(4), 29-34. [Link]

  • Khan, T. A., & Peh, K. K. (2001). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Journal of Pharmacy & Pharmaceutical Sciences, 4(3), 205-211. [Link]

  • Assay Genie. Rat Aminoacylase-1A (Acy1a) ELISA Kit. [Link]

  • Cole, C., et al. DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. Westmont College. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine?[Link]

  • Pharmaffiliates. N-Acetyl-3-iodotyrosine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-Acetyl-3-iodo-L-tyrosine in aqueous buffers

Technical Support Center: Solubility Optimization for N-Acetyl-3-iodo-L-tyrosine Executive Summary N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) presents a specific physicochemical challenge: it balances the hydrophilic nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-Acetyl-3-iodo-L-tyrosine

Executive Summary

N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) presents a specific physicochemical challenge: it balances the hydrophilic nature of a carboxyl group against the hydrophobic burden of an iodine atom and an aromatic ring. Unlike its parent compound (L-Tyrosine) or its non-acetylated counterpart (3-iodo-L-tyrosine), NAc-MIT lacks a basic amine group to facilitate solubility in acidic conditions.

This guide provides a scientifically grounded approach to solubilization, leveraging pKa modulation and dielectric constant adjustment to ensure stable, precipitate-free solutions for research applications.

Module 1: The Solubility Mechanism

The "Acid Trap" vs. The "Base Advantage"

A common error is attempting to dissolve NAc-MIT in acid (e.g., 0.1 M HCl), a protocol often used for non-acetylated amino acids. This fails for NAc-MIT.

  • Why Acid Fails: The acetylation of the amine group removes its ability to accept a proton. In acidic conditions (pH < 3), the carboxyl group becomes protonated (

    
    ), rendering the molecule uncharged and highly hydrophobic.
    
  • Why Base Works: The molecule possesses two acidic protons: the carboxyl group (

    
    ) and the phenolic hydroxyl group (
    
    
    
    ).
    • At pH 7.4 (PBS): The molecule is a mono-anion (Carboxyl

      
      , Phenol
      
      
      
      ). The hydrophobic iodine atom often overwhelms this single charge, leading to slow dissolution or precipitation.
    • At pH > 9.0: The molecule becomes a dianion (Carboxyl

      
      , Phenol
      
      
      
      ). The repulsion between the two negative charges and the hydration of the phenolate ion drastically increases solubility.
Solubility Decision Tree

solubility_logic start Start: NAc-MIT Powder target_conc Target Concentration? start->target_conc low_conc < 1 mM target_conc->low_conc high_conc > 1 mM target_conc->high_conc buffer_ph Buffer pH? low_conc->buffer_ph cosolvent Use Co-solvent Strategy (DMSO/Ethanol) high_conc->cosolvent Alternative ph_shift Use pH Shift Strategy (Dissolve in Base -> Dilute) high_conc->ph_shift Preferred Method neutral Neutral (pH 7.0-7.4) buffer_ph->neutral basic Basic (pH > 9.0) buffer_ph->basic direct_dissolve Direct Dissolution (Slow, requires stirring) neutral->direct_dissolve Risk of ppt basic->direct_dissolve High Success

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and buffer requirements.

Module 2: Troubleshooting & FAQs

Q1: I tried dissolving NAc-MIT in PBS (pH 7.4) at 10 mM, but it stays cloudy. Why? A: At 10 mM, you likely exceeded the solubility limit of the mono-anionic form. PBS has high ionic strength (~150 mM), which can cause a "salting-out" effect, reducing the solubility of hydrophobic organic anions.

  • Fix: Use the pH Shift Protocol (see below). Dissolve in a small volume of dilute NaOH first to generate the dianion, then dilute into PBS. The final pH will equilibrate, but the initial dissolution overcomes the crystal lattice energy.

Q2: Can I use DMSO to make a stock solution? A: Yes. NAc-MIT is highly soluble in organic solvents like DMSO or Ethanol.

  • Recommendation: Prepare a 100 mM stock in 100% DMSO. Dilute this stock into your aqueous buffer.

  • Caution: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cell-based assays.

Q3: Is the compound light-sensitive? A: Yes. Iodinated tyrosine derivatives are susceptible to photolytic deiodination.

  • Protocol: Wrap vials in aluminum foil or use amber tubes. Avoid prolonged exposure to direct light during weighing and dissolution.

Q4: Will heating the solution help? A: Gentle warming (37°C - 45°C) can accelerate dissolution, but avoid boiling. High temperatures combined with alkaline pH can promote hydrolysis of the acetyl group or deiodination.

Module 3: Experimental Protocols

Protocol A: The "pH Shift" Method (Recommended for Aqueous Buffers)

Best for: Preparing medium-to-high concentration stocks (1–10 mM) without organic solvents.

Materials:

  • NAc-MIT Powder

  • 0.1 M NaOH (Freshly prepared)

  • 10x PBS or concentrated buffer of choice

  • Milli-Q Water

Steps:

  • Calculate: Determine the total moles of NAc-MIT required.

  • Alkaline Dissolution: Add the powder to a volume of 0.1 M NaOH equal to 10% of your final target volume.

    • Mechanism: The high pH (>12) instantly deprotonates the phenol, forming the soluble dianion.

    • Observation: The powder should dissolve rapidly to form a clear solution.

  • Stabilize: Add Milli-Q water to reach ~90% of final volume.

  • Buffer: Add 10x PBS (or concentrated buffer) to reach 1x concentration.

  • Neutralize (Carefully): Check pH. If too basic, adjust slowly with dilute HCl.

    • Warning: Do not drop pH below 7.0, or precipitation may re-occur.

Protocol B: The Co-Solvent Method

Best for: High concentration stocks (> 10 mM) for long-term storage.

Materials:

  • NAc-MIT Powder

  • Anhydrous DMSO (Dimethyl Sulfoxide)

Steps:

  • Weigh NAc-MIT powder.[1]

  • Add DMSO to achieve a concentration of 50–100 mM .

  • Vortex vigorously until fully dissolved.

  • Aliquot into amber vials and store at -20°C.

  • Usage: Dilute 1:1000 into aqueous buffer immediately before use.

Module 4: Data Summary

ParameterValue / CharacteristicNotes
MW ~349.12 g/mol Formula:

pKa (Carboxyl) ~3.2Acidic; deprotonated at neutral pH.
pKa (Phenol) ~8.2 – 8.5Lower than Tyrosine (10.1) due to electron-withdrawing Iodine [1, 2].
Solubility (pH 2) Very LowUncharged species; precipitates.
Solubility (pH 7.4) ModerateMono-anion; limit ~1-5 mM (buffer dependent).
Solubility (pH > 9) HighDianion; stable at high concentrations.

References

  • PubChem. (n.d.).[2] 3-Iodo-L-tyrosine (Compound Summary).[2][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Deiodination of N-Acetyl-3-iodo-L-tyrosine

Welcome to the technical support center for N-Acetyl-3-iodo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable compound in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-3-iodo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable compound in their experiments. The stability of N-Acetyl-3-iodo-L-tyrosine is paramount for reproducible and accurate results. A primary challenge in its application is its susceptibility to oxidative deiodination, a degradation pathway that can compromise experimental integrity.

This document provides an in-depth analysis of the causes of this degradation and offers a series of troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and efficacy of your N-Acetyl-3-iodo-L-tyrosine solutions.

Section 1: Understanding the Problem: The "Why" of Degradation

This section addresses the fundamental questions surrounding the instability of N-Acetyl-3-iodo-L-tyrosine. Understanding the mechanism of degradation is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Q1: What is oxidative deiodination, and why is my N-Acetyl-3-iodo-L-tyrosine susceptible to it?

A: Oxidative deiodination is a chemical reaction where the iodine atom is removed from the tyrosine ring structure due to the action of oxidizing agents. N-Acetyl-3-iodo-L-tyrosine is particularly susceptible because the electron-rich phenol group can be easily oxidized, leading to the formation of radical intermediates that facilitate the cleavage of the carbon-iodine bond. This process can be catalyzed by enzymes or driven by reactive oxygen species (ROS). The ultimate result is the conversion of your active compound into N-Acetyl-L-tyrosine and free iodide, compromising your experiment.

Q2: What are the primary drivers of this degradation in a laboratory setting?

A: In a typical experimental environment, several factors can initiate or accelerate oxidative deiodination:

  • Peroxidase Enzymes: If your experimental system involves biological matrices (e.g., cell lysates, tissue homogenates), enzymes like myeloperoxidase (MPO), thyroid peroxidase (TPO), and lactoperoxidase can catalyze deiodination.[1] These enzymes utilize hydrogen peroxide (H2O2) as a substrate to oxidize iodide, creating a potent iodinating (and deiodinating) environment.[1][2]

  • Reactive Oxygen Species (ROS): The presence of ROS, such as hydrogen peroxide, superoxide, and hydroxyl radicals, can directly lead to oxidative degradation.[3] These can be generated by various biological processes or introduced as contaminants in reagents.

  • Trace Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of ROS via Fenton-like reactions, thereby promoting oxidative damage.

  • Light and Air Exposure: Exposure to ambient light, particularly UV wavelengths, and atmospheric oxygen can generate free radicals in your solutions, initiating the degradation cascade.

  • Inappropriate pH: The stability of iodotyrosines can be pH-dependent. Extreme pH values can influence the rate of oxidation.

Q3: How can I detect if my N-Acetyl-3-iodo-L-tyrosine has degraded?

A: Degradation can be identified through several methods:

  • Visual Inspection: A common sign of degradation is a color change in the solution, often turning from colorless to a yellow or brown hue. This indicates the formation of iodine (I₂) or other colored byproducts.

  • Chromatographic Analysis (HPLC/LC-MS): This is the most reliable method. You will observe a decrease in the peak area of the parent compound (N-Acetyl-3-iodo-L-tyrosine) and the emergence of new peaks, most notably a peak corresponding to N-Acetyl-L-tyrosine.

  • Inconsistent Experimental Results: High variability between replicates or a loss of expected biological activity can be a strong indicator that your compound is not stable under your experimental conditions.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

The most effective way to combat degradation is through proactive measures. Adherence to proper handling and storage protocols is critical.

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving and Initial Storage: Upon receipt, inspect the container for integrity. Store the solid N-Acetyl-3-iodo-L-tyrosine powder in a tightly sealed container at the recommended temperature.

  • Temperature Control: For long-term storage, keep the solid compound at -20°C. For short-term storage (weeks), 2-8°C is acceptable.[4]

  • Protection from Light: Store the solid compound and all solutions in amber vials or wrap containers with aluminum foil to prevent photo-degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of the solid, consider storing under an inert gas like argon or nitrogen to displace oxygen.

  • Avoid Contamination: Use sterile, high-purity spatulas and glassware. Avoid introducing metal contaminants, which can catalyze oxidation.[5]

Data Table 1: Recommended Storage Conditions
FormConditionTemperatureDurationRationale
Solid Powder Tightly sealed, protected from light, under inert gas-20°CLong-term (>6 months)Minimizes thermal and oxidative degradation.
Tightly sealed, protected from light2-8°CShort-term (<6 months)Adequate for routine use, slows degradation.[4]
Stock Solution Protected from light, sealed-20°C or -80°C< 1 month (aliquoted)Prevents degradation in solution; aliquoting avoids freeze-thaw cycles.[6]
Working Solution Protected from light2-8°CPrepare fresh dailyHighest risk of degradation; fresh preparation ensures accurate concentration.[6]

Section 3: Troubleshooting Guide: Reacting to Instability

Even with the best precautions, you may encounter signs of degradation. This troubleshooting guide provides direct answers to common problems.

Problem 1: My N-Acetyl-3-iodo-L-tyrosine solution is turning yellow/brown.

  • Likely Cause: This indicates the formation of molecular iodine (I₂), a clear sign of oxidative deiodination where the released iodide (I⁻) is oxidized.

  • Immediate Action: Discard the solution. Do not use it for experiments as the concentration of the active compound is no longer accurate and degradation byproducts may cause off-target effects.

  • Solution:

    • Review Your Solvent: Ensure you are using high-purity, degassed solvents. Water should be of HPLC or Milli-Q grade.

    • Add an Antioxidant: Prepare a new solution and add a stabilizing antioxidant. N-acetylcysteine (NAC) or ascorbic acid (Vitamin C) are excellent choices.[7][8] (See Protocol 2).

    • Protect from Light: Ensure your container is adequately protected from light at all stages of preparation and use.

Problem 2: My HPLC analysis shows a decreasing peak for my compound and the appearance of new peaks.

  • Likely Cause: This confirms chemical degradation. The primary degradation product is likely N-Acetyl-L-tyrosine, which will have a different retention time.

  • Immediate Action: Quantify the extent of degradation. If it exceeds your experimental tolerance (e.g., >5%), the data may be unreliable.

  • Solution:

    • Implement Protocol 2: Prepare a stabilized stock solution with an appropriate antioxidant.

    • Check pH: The pH of your solution can affect stability. For stock solutions, dissolving in a dilute acidic or basic solution before buffering to the final experimental pH may improve initial solubility and stability.[9]

    • Consider Chelating Agents: If you suspect metal ion contamination, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.1-0.5 mM to your buffers.

Problem 3: My experimental results are inconsistent, especially between experiments run on different days.

  • Likely Cause: Inconsistent results are a hallmark of an unstable reagent. Degradation of your N-Acetyl-3-iodo-L-tyrosine stock solution over time means you are using different effective concentrations in each experiment.

  • Immediate Action: Validate the stability of your current stock solution using HPLC (See Protocol 3).

  • Solution:

    • Adopt a Strict "Fresh is Best" Policy: Prepare working solutions fresh from a solid or a recently prepared, properly stored, and validated stock solution for every experiment.

    • Aliquot Stock Solutions: If you must store stock solutions, do so in single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air.[6]

    • Standardize Solution Preparation: Ensure that every step of your solution preparation is standardized and documented, from the source of the solvent to the final concentration of any stabilizers.

Section 4: Advanced Protocols for Stabilization

This section provides detailed experimental protocols for preparing stabilized solutions and for performing quality control.

Protocol 2: Preparation of a Stabilized Stock Solution using Antioxidants

This protocol describes the use of N-acetylcysteine (NAC) as a stabilizing agent. Ascorbic acid can be used as an alternative.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine powder

  • N-acetylcysteine (NAC)

  • High-purity DMSO or appropriate buffer (e.g., PBS, pH 7.4)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Calculate Required Masses: Determine the amount of N-Acetyl-3-iodo-L-tyrosine needed for your desired stock concentration (e.g., 10 mM).

  • Prepare Antioxidant Stock (Optional but Recommended): Prepare a concentrated stock of NAC (e.g., 1 M in high-purity water).

  • Weigh Compound: Carefully weigh the N-Acetyl-3-iodo-L-tyrosine powder in a sterile tube.

  • Add Solvent: Add the appropriate volume of solvent (e.g., DMSO) to achieve your target concentration. Vortex until fully dissolved.

  • Add Stabilizer: Add NAC from your stock solution to a final concentration of 1-5 mM. Alternatively, add solid NAC directly and vortex to dissolve. The molar ratio of antioxidant to your compound should be at least 1:1, with excess often being beneficial.

  • Aliquot and Store: Immediately aliquot the stabilized stock solution into single-use volumes in amber tubes. Store at -80°C.

Data Table 2: Comparison of Common Antioxidants for Solution Stabilization
AntioxidantMechanism of ActionRecommended Final Conc.ProsCons
N-acetylcysteine (NAC) Thiol-based reducing agent, direct ROS scavenger.[10]1 - 5 mMHighly effective, water-soluble, cytoprotective in biological assays.[7]Can potentially interfere with assays involving thiol chemistry.
Ascorbic Acid (Vitamin C) Water-soluble antioxidant, scavenges a wide range of ROS.[8]0.5 - 2 mMPotent, inexpensive, well-characterized.Can be unstable itself, especially in the presence of metal ions.
Glutathione (GSH) Major intracellular antioxidant, cofactor for antioxidant enzymes.1 - 5 mMBiologically relevant, highly effective ROS scavenger.[8]More expensive, can be rapidly oxidized.
Protocol 3: Quality Control Assay to Monitor Stability via HPLC

This protocol provides a general framework. Specific parameters must be optimized for your HPLC system.

Objective: To assess the purity of N-Acetyl-3-iodo-L-tyrosine and detect the presence of the N-Acetyl-L-tyrosine degradation product.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and run a linear gradient to a higher percentage (e.g., 70-90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Procedure: a. Prepare a fresh standard of N-Acetyl-3-iodo-L-tyrosine at a known concentration (e.g., 100 µM) to determine its retention time. b. Prepare a standard of the potential degradation product, N-Acetyl-L-tyrosine, to confirm its retention time (it will be more polar and elute earlier). c. Inject a sample of your stock or working solution. d. Integrate the peak areas for the parent compound and any degradation products. Calculate the percentage purity. e. Validation: A stable solution should show >98% purity with no significant increase in degradation peaks over the intended period of use.

Section 5: Visualizing the Process: Mechanisms and Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the degradation mechanism and the recommended troubleshooting workflow.

G cluster_0 Peroxidase-Catalyzed Oxidative Deiodination Compound N-Acetyl-3-iodo-L-tyrosine (Phenol form) OxidizedEnzyme Activated Enzyme Complex (Compound I/II) Compound->OxidizedEnzyme 1e⁻ Oxidation Peroxidase Peroxidase Enzyme (e.g., MPO, TPO) Peroxidase->OxidizedEnzyme H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Peroxidase Activates Radical Phenoxy Radical Intermediate OxidizedEnzyme->Radical Degraded N-Acetyl-L-tyrosine Radical->Degraded Deiodination Iodide I⁻ (Iodide Ion) Radical->Iodide Releases

Caption: Mechanism of Peroxidase-Catalyzed Deiodination.

G Start Experiment Shows Instability (e.g., color change, inconsistent data) CheckStorage Step 1: Verify Storage Conditions (Temp, Light, Age) Start->CheckStorage IsStorageOK Are Conditions Optimal? CheckStorage->IsStorageOK FixStorage Correct Storage: - Aliquot & Store at -80°C - Use Amber Vials IsStorageOK->FixStorage No CheckSolvent Step 2: Evaluate Solution Prep (Solvent purity, pH, contaminants) IsStorageOK->CheckSolvent Yes FixStorage->CheckStorage IsPrepOK Is Preparation Protocol Robust? CheckSolvent->IsPrepOK FixPrep Implement Protocol 2: - Use High-Purity Solvents - Add Antioxidant (NAC) - Consider Chelator (EDTA) IsPrepOK->FixPrep No Validate Step 3: Validate Stability (Run HPLC QC - Protocol 3) IsPrepOK->Validate Yes FixPrep->Validate IsStable Is Compound >98% Pure? Validate->IsStable Proceed Proceed with Experiment Using Stabilized Solution IsStable->Proceed Yes Consult Consult Technical Support (Consider alternative compound/formulation) IsStable->Consult No

Caption: Troubleshooting Workflow for Compound Instability.

G cluster_stressors Degradation Drivers cluster_interventions Intervention Points Compound N-Acetyl-3-iodo-L-tyrosine (In Solution) Degradation Oxidative Deiodination Compound->Degradation ROS Reactive Oxygen Species (ROS) ROS->Compound Light UV/Visible Light Light->Compound Metals Trace Metal Ions (Fe²⁺, Cu²⁺) Metals->Compound Enzymes Peroxidases Enzymes->Compound Antioxidants Antioxidants (NAC, Ascorbate) Antioxidants->ROS Scavenge AmberVials Light Protection (Amber Vials, Foil) AmberVials->Light Block Chelators Chelating Agents (EDTA) Chelators->Metals Sequester Inhibitors Proper Buffers / Inhibitors Inhibitors->Enzymes Control

Caption: Key Intervention Points for Preventing Degradation.

References

  • Bansal, R., & Wever, R. (1991). The control of peroxidase-catalysed iodination and de-iodination. Journal of Inorganic Biochemistry. [Link]

  • Pharmaffiliates. (n.d.). N-Acetyl-3-iodotyrosine. Retrieved February 13, 2026, from [Link]

  • Bilek, R., & Nedvidkova, J. (1994). Iodothyronines: oxidative deiodination by hemoglobin and inhibition of lipid peroxidation. FEBS Letters. [Link]

  • Cavalieri, R. R. (2015). In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. Toxicological Sciences. [Link]

  • Ameziane-El-Hassani, R., et al. (2019). H2O2 Metabolism in Normal Thyroid Cells and in Thyroid Tumorigenesis: Focus on NADPH Oxidases. Antioxidants & Redox Signaling. [Link]

  • Sisco Scientific. (n.d.). Material Safety Data Sheet - N-ACETYL-L-TYROSINE. Retrieved February 13, 2026, from [Link]

  • de Oliveira, C., et al. (2017). Antioxidants reverse the changes in energy metabolism of rat brain after chronic administration of L.-tyrosine. Metabolic Brain Disease. [Link]

  • Kim, E., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. EMBO Reports. [Link]

  • Whiteman, M., & Halliwell, B. (1996). Protection against peroxynitrite-dependent tyrosine nitration and alpha 1-antiproteinase inactivation by ascorbic acid. A comparison with other biological antioxidants. Free Radical Research. [Link]

  • Yang, J., et al. (2008). Antioxidants tiron and N-acetyl-L-cysteine differentially mediate apoptosis in melanoma cells via a reactive oxygen species-independent NF-κB pathway. Journal of Cellular Biochemistry. [Link]

Sources

Troubleshooting

storage conditions to prevent degradation of N-Acetyl-3-iodo-L-tyrosine hemihydrate

Topic: Storage Stability & Degradation Prevention Document ID: TS-NAIT-001 | Version: 2.4 | Status: Effective[1][2] Introduction Welcome to the Technical Support Center for N-Acetyl-3-iodo-L-tyrosine hemihydrate . This g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Degradation Prevention

Document ID: TS-NAIT-001 | Version: 2.4 | Status: Effective[1][2]

Introduction

Welcome to the Technical Support Center for N-Acetyl-3-iodo-L-tyrosine hemihydrate . This guide is designed for researchers requiring strict control over the integrity of halogenated amino acid derivatives.

This compound presents a unique stability paradox: the N-acetyl group stabilizes the amine against racemization and oxidation, but the aryl-iodine bond introduces significant photosensitivity and susceptibility to radical-mediated deiodination.[1][2] Furthermore, as a hemihydrate , the crystal lattice relies on specific water stoichiometry for stability; improper desiccation can collapse this lattice, altering solubility profiles.

Module 1: Critical Storage Parameters

The "Golden Triad" of Stability

To prevent the three primary degradation pathways—Photolytic Deiodination , Hydrolytic Deacetylation , and Oxidative Coupling —adhere to the following matrix.

ParameterRecommendationScientific Rationale (The "Why")
Temperature -20°C (Long-term)2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the cleavage of the C–I bond (Bond Dissociation Energy ~65 kcal/mol) and slows amide hydrolysis.[1][2]
Light Strictly Dark (Amber/Foil)The Aryl-Iodine bond is highly susceptible to UV-induced homolytic fission, generating iodine radicals (

) and phenyl radicals, leading to rapid yellowing.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative coupling of the phenolic ring (formation of di-tyrosine analogs) and minimizes moisture exchange.[1][2]
Humidity Sealed, Ambient Humidity CRITICAL: Do not store in a high-vacuum desiccator with strong desiccants (e.g.,

).[1][2] Stripping the hemihydrate water (

) collapses the crystal lattice, creating an amorphous, hygroscopic solid.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting.[2] The following diagram illustrates the cascade of failure when storage conditions are compromised.

DegradationPathways NAIT N-Acetyl-3-iodo-L-tyrosine (Intact) UV UV Light / Heat NAIT->UV Moisture Excess Moisture (pH > 7) NAIT->Moisture Radical Aryl Radical + I• UV->Radical Homolytic Fission Hydrolysis 3-Iodo-L-Tyrosine (Deacetylation) Moisture->Hydrolysis Amide Hydrolysis Acetate Free Acetate Moisture->Acetate Deiodinated N-Acetyl-L-Tyrosine (Deiodination) Radical->Deiodinated H-Abstraction FreeIodine Free Iodine (I2) (Yellow Discoloration) Radical->FreeIodine Dimerization

Figure 1: Mechanistic degradation pathways showing the divergence between photolytic damage (top) and hydrolytic damage (bottom).[1][2]

Module 3: Troubleshooting Guide (FAQs)

Q1: The powder has turned a faint yellow/brown color. Is it still usable?
  • Diagnosis: This indicates Photolytic Deiodination .[2] The yellow color is elemental iodine (

    
    ) or triiodide (
    
    
    
    ) formed from liberated iodine radicals.[1][2]
  • Impact: The effective concentration of the intact drug is reduced, and free iodine is a potent oxidizing agent that may react with other reagents in your assay (e.g., reducing agents like DTT or thiols).

  • Action:

    • Stop. Do not use for quantitative kinetics or biological assays.[2]

    • Salvage (Synthesis only): If used as a raw material for bulk synthesis, you may be able to wash with a dilute sodium thiosulfate solution to reduce

      
      , followed by recrystallization, but purity must be re-verified.[2]
      
Q2: The compound is not dissolving in water/PBS at the expected concentration.
  • Diagnosis: Likely Lattice Dehydration or pH Mismatch .[2]

    • Factor A: If the hemihydrate water was stripped (stored in vacuum), the resulting amorphous solid may clump or exhibit slow dissolution kinetics.

    • Factor B: The phenolic hydroxyl and carboxylic acid affect solubility.[2]

  • Action:

    • Ensure the buffer pH is > 6.[2]5. The pKa of the carboxylic acid is ~3.5, but the phenol is ~10. Solubility improves significantly as you approach neutral pH.[2]

    • Protocol: Predissolve in a small volume of DMSO (compatible with most assays) or 0.1 M NaOH, then dilute rapidly into your buffer.

Q3: My LC-MS shows a mass peak at [M-42] and [M-126]. What happened?
  • Diagnosis:

    • [M-42]: Loss of Acetyl group (

      
      ).[1][2] This confirms Hydrolytic Deacetylation .[2] Your sample has been exposed to moisture or acidic/basic vapors.[2]
      
    • [M-126]: Loss of Iodine (

      
      ) + H addition.[1][2] This confirms Deiodination .
      
  • Action: Discard the lot. These are chemically distinct species with different binding affinities and biological activities.[2]

Module 4: Experimental Protocols

Protocol A: Safe Solubilization & Handling

Standardizing this workflow minimizes "user-error" degradation.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Reason: Prevents condensation of atmospheric water onto the cold powder (hygroscopic shock).

  • Weighing: Weigh quickly in low-light conditions (dim the hood lights).

  • Solvent Choice:

    • Preferred: DMSO or Ethanol (Stock solution).[2][3]

    • Aqueous: 100 mM Phosphate Buffer (pH 7.4). Avoid unbuffered water, as the acidic pH of the dissolved compound may accelerate auto-hydrolysis.[1][2]

  • Aliquotting: Flash-freeze aqueous stocks in liquid nitrogen and store at -80°C. Do not refreeze aliquots.

Protocol B: Rapid Purity Verification (TLC)

A quick "Go/No-Go" test before expensive HPLC runs.[1][2]

  • Stationary Phase: Silica Gel 60 F254 plates.[2]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).[1][2]

  • Visualization:

    • UV (254 nm): All aromatic tyrosine derivatives will quench.[1][2]

    • Ninhydrin Stain:

      • N-Acetyl-3-iodo-L-tyrosine:Negative/Faint (Blocked amine).[2]

      • 3-Iodo-L-tyrosine (Degradant):[2]Positive/Purple (Free amine).[2]

  • Interpretation: If you see a strong purple spot, significant deacetylation has occurred.[2]

Module 5: Storage Decision Logic

Use this decision tree to determine the optimal storage strategy for your specific sample state.

StorageLogic Start Incoming Sample State Physical State? Start->State Solid Solid Powder State->Solid Solution Solubilized State->Solution Duration Storage Duration? Solid->Duration Solvent Solvent Type? Solution->Solvent ShortTerm < 2 Weeks Duration->ShortTerm LongTerm > 2 Weeks Duration->LongTerm Action1 Store 2-8°C Amber Vial Desiccator ShortTerm->Action1 Action2 Store -20°C Amber Vial Flush w/ Argon LongTerm->Action2 DMSO DMSO/Ethanol Solvent->DMSO Aqueous Aqueous Buffer Solvent->Aqueous Action3 Store -20°C Sealed DMSO->Action3 Action4 Flash Freeze -80°C Single Use Aliquots Aqueous->Action4

Figure 2: Decision matrix for determining storage conditions based on physical state and solvent composition.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 439744, 3-Iodo-L-tyrosine. Retrieved from [Link]

  • Divi, R. L., & Doerge, D. R. (1994).[2] Mechanism of peroxidase-catalyzed iodination of tyrosine. Biochemistry, 33(12), 3667-3675.[1][2] (Mechanistic grounding for iodine radical formation).

Sources

Optimization

Technical Support Guide: Purification &amp; Iodine Removal for N-Acetyl-3-iodo-L-tyrosine

Introduction In the synthesis of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) —often performed via electrophilic aromatic substitution using agents like Chloramine-T or —the persistence of unreacted elemental iodine ( ) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) —often performed via electrophilic aromatic substitution using agents like Chloramine-T or


—the persistence of unreacted elemental iodine (

) is a critical impurity.

Free iodine is not merely a cosmetic issue; it is a potent oxidizer that can induce:

  • Over-iodination: Converting your target mono-iodo product into the di-iodo impurity (N-Acetyl-3,5-diiodo-L-tyrosine).

  • Column Damage: Reacting with stationary phases during HPLC purification.

  • Assay Interference: Quenching fluorescence or absorbing strongly at UV detection wavelengths (280 nm).

This guide provides a self-validating workflow to quench, remove, and verify the absence of iodine in your mixtures.

Part 1: Chemical Quenching (The "Quick Fix")

Q: My reaction mixture is dark yellow/brown. How do I immediately stop the iodination to prevent over-reaction?

A: You must chemically reduce the volatile, oxidative elemental iodine (


) into stable, water-soluble iodide ions (

).

The Protocol:

  • Prepare a 10% (w/v) Sodium Metabisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    aqueous solution.
  • Add this solution dropwise to your reaction mixture while stirring.

  • Endpoint: The solution will instantaneously shift from yellow/brown to colorless (or the pale color of the NAc-MIT itself).

  • Causality: The reducing agent donates electrons to

    
    , converting it to 
    
    
    
    . Iodide (
    
    
    ) is incapable of electrophilic attack on the tyrosine ring, effectively "freezing" the reaction state.

Reaction Logic:



(Using Metabisulfite/Bisulfite)
Q: Which reducing agent is better: Thiosulfate or Metabisulfite?

A: For N-Acetyl-3-iodo-L-tyrosine, Sodium Metabisulfite is generally preferred for acidic workups.

FeatureSodium Thiosulfate (

)
Sodium Metabisulfite (

)
pH Stability Unstable in strong acid (precipitates Sulfur)Stable in mild acid (releases

gas)
Byproducts Tetrathionate (

)
Sulfate (

)
Recommendation Use for neutral pH reactionsUse if subsequent step involves acidification

Part 2: Separation & Purification Strategies

Q: I quenched the iodine, but now I have high salts (Iodide). How do I isolate the pure NAc-MIT?

A: Use the pH-Switch Liquid-Liquid Extraction (LLE) method. This exploits the acidity of the N-acetyl carboxylic acid group (pKa


 3.5) versus the permanent ionic nature of iodide.

Step-by-Step Protocol:

  • Acidification: Adjust the aqueous quenched mixture to pH 1–2 using 1N HCl.

    • Why: This protonates the carboxylic acid of NAc-MIT, making it uncharged and hydrophobic. Iodide (

      
      ) remains ionic and water-soluble.
      
  • Extraction: Add an immiscible organic solvent (Ethyl Acetate is ideal; NAc-MIT is highly soluble in it). Shake and separate phases.

    • Result: NAc-MIT moves to the Organic Phase . Iodide and salts stay in the Aqueous Phase .

  • Wash: Wash the organic phase once with mild brine to remove trapped water/salts.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and evaporate.
    
Q: How do I separate these species using HPLC?

A: NAc-MIT and Iodide have vastly different retention behaviors on Reverse Phase (C18) columns.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

Expected Elution Order:

  • Void Volume (

    
    ):  Iodide (
    
    
    
    ) and Salts (Unretained).
  • Early Elution: Unreacted N-Acetyl-L-Tyrosine (More polar).

  • Mid Elution: N-Acetyl-3-iodo-L-tyrosine (Target) .

  • Late Elution: N-Acetyl-3,5-diiodo-L-tyrosine (Most hydrophobic).

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for removing iodine and isolating the product.

PurificationWorkflow Start Crude Reaction Mixture (Contains NAc-MIT, I2, Salts) CheckColor Visual Check: Is solution Yellow/Brown? Start->CheckColor Quench Add Na2S2O5 (Metabisulfite) Reduce I2 -> I- CheckColor->Quench Yes (I2 present) SeparationChoice Choose Separation Method CheckColor->SeparationChoice No (Clear) Colorless Solution is Colorless (Iodine converted to Iodide) Quench->Colorless Colorless->SeparationChoice MethodA Method A: Bulk Extraction (For >100mg scale) SeparationChoice->MethodA MethodB Method B: Prep HPLC (For high purity/analytical) SeparationChoice->MethodB Acidify Acidify to pH 2 (Protonate NAc-MIT) MethodA->Acidify Extract Extract with Ethyl Acetate Acidify->Extract PhaseSep Organic Phase Aqueous Phase Contains NAc-MIT Contains I-, Salts Extract->PhaseSep Inject Inject on C18 Column (Acidic Mobile Phase) MethodB->Inject Elution Elution Order: 1. Salts/I- (Void) 2. NAc-Tyr 3. NAc-MIT (Target) 4. Di-iodo Impurity Inject->Elution

Caption: Workflow for the chemical reduction of iodine followed by phase-based or chromatographic separation.

Part 4: Troubleshooting & FAQs

Q: I dried my product, but it turned pink/yellow after sitting on the bench. Why?

A: This is caused by photo-oxidation of residual iodide traces or instability of the iodinated ring.

  • Mechanism: Trace iodide (

    
    ) carried over from the wash can oxidize back to iodine (
    
    
    
    ) upon exposure to air and light:
    
    
    .
  • Fix: Ensure your final organic extraction is washed thoroughly with water (to remove

    
    ) and store the solid product in amber vials away from light.
    
Q: My HPLC peaks for NAc-MIT are broad or tailing.

A: This is likely a pH mismatch.

  • NAc-MIT is a carboxylic acid.[2] If your mobile phase pH is near its pKa (~3.5), the molecule splits between ionized and neutral states, causing peak broadening.

  • Solution: Ensure your mobile phase contains 0.1% TFA (pH ~2) to keep the molecule fully protonated and sharp.

Q: How do I calculate the yield accurately if I used excess Iodine?

A: Do not use weight alone, as trapped salts (NaI) can inflate mass.

  • HPLC Purity Check: Run a standard curve using pure L-Tyrosine (or NAc-Tyr) as a reference proxy if NAc-MIT standard is unavailable (response factors are similar at 214 nm).

  • qNMR: Quantitative NMR using an internal standard (e.g., Maleic Acid) is the gold standard for determining absolute purity and salt content.

References

  • Gika, H. G., et al. (2005).[1] "Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction." Journal of Chromatography B.

  • PubChem. (n.d.). "3-Iodo-L-tyrosine | C9H10INO3."[2] National Library of Medicine.

  • ChemicalBook. (n.d.). "N-Acetyl-L-tyrosine Properties and Solubility."

  • American Institute of Chemists. (2017).[3] "Public Understanding of Chemistry: Iodine Partitioning and Quenching." The Chemist.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Acetylation of 3-Iodo-L-Tyrosine

Welcome to the technical support center for the acetylation of 3-iodo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acetylation of 3-iodo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the selective and efficient N-acetylation of 3-iodo-L-tyrosine, a crucial precursor in various pharmaceutical and research applications.[][2]

Section 1: Understanding the Core Reaction and Its Challenges

The primary goal is the selective acetylation of the α-amino group of 3-iodo-L-tyrosine to yield N-acetyl-3-iodo-L-tyrosine. However, the presence of a nucleophilic phenolic hydroxyl group on the tyrosine side chain introduces a significant risk of a competing side reaction: O-acetylation.[3][4] This leads to the formation of the undesired N,O-diacetyl-L-tyrosine and reduces the overall yield and purity of the target compound.

Visualizing the Reaction Pathways

The following diagram illustrates the desired N-acetylation pathway and the competing O-acetylation side reaction.

G cluster_reactants Reactants cluster_products Products 3-Iodo-L-Tyrosine 3-Iodo-L-Tyrosine N_Acetyl N-Acetyl-3-iodo-L-tyrosine (Desired Product) 3-Iodo-L-Tyrosine->N_Acetyl Selective N-Acetylation (Favored under controlled pH) Di_Acetyl N,O-Diacetyl-3-iodo-L-tyrosine (Side Product) 3-Iodo-L-Tyrosine->Di_Acetyl O-Acetylation Side Reaction (Favored by excess reagent/high pH) Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Acetylation_Reagent->N_Acetyl Acetylation_Reagent->Di_Acetyl

Caption: Desired vs. Undesired Acetylation Pathways.

Section 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter during the acetylation of 3-iodo-L-tyrosine in a question-and-answer format.

Q1: My final product is a mixture of N-acetyl and N,O-diacetyl-3-iodo-L-tyrosine. How can I improve the selectivity for N-acetylation?

A1: This is the most common issue and stems from the comparable nucleophilicity of the amino and phenolic hydroxyl groups under certain conditions. The key to selectivity lies in controlling the reaction pH.

  • The "Why": The mantra "acidity favors O-acylation, while alkalinity favors N-acylation" provides a foundational understanding.[5] At alkaline pH (typically 8-10), the amino group (-NH2) is sufficiently deprotonated and thus highly nucleophilic, readily attacking the acetylating agent.[6] Conversely, the phenolic hydroxyl group remains largely protonated and less reactive. However, excessively high pH can deprotonate the phenol, increasing its nucleophilicity and leading to O-acetylation.[4]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the reaction pH between 8 and 10 throughout the addition of the acetylating agent.[6] This is critical. Use a reliable pH meter and make gradual additions of a base (e.g., 30% NaOH solution) to neutralize the acid byproduct of the reaction and maintain the optimal pH range.[6]

    • Molar Ratio of Acetylating Agent: Avoid a large excess of the acetylating agent. A molar ratio of L-tyrosine to acetic anhydride of approximately 1:1.05 is often sufficient for complete N-acetylation without promoting significant O-acetylation.[6][7] Using 2 or more equivalents of acetic anhydride can lead to the formation of the N,O-diacetyl impurity.[7]

Q2: I'm observing unreacted 3-iodo-L-tyrosine in my product. What could be the cause?

A2: Incomplete reaction can be due to several factors, often related to reagent stoichiometry and reaction conditions.

  • The "Why": Insufficient acetylating agent or suboptimal pH can lead to unreacted starting material. If the pH drops too low, the amino group becomes protonated (-NH3+) and loses its nucleophilicity, effectively stopping the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess (e.g., 1.05 equivalents) of high-purity acetic anhydride.[6]

    • Monitor and Maintain pH: As mentioned above, consistent pH control is crucial. A drop in pH will halt the N-acetylation.

    • Reaction Time and Temperature: While the reaction is often rapid, ensure sufficient reaction time after the addition of the acetylating agent. A post-addition stirring period of 20-30 minutes at a controlled temperature (e.g., 60°C) can drive the reaction to completion.[6]

Q3: Should I use acetic anhydride or acetyl chloride as the acetylating agent?

A3: For this specific application, acetic anhydride is generally the preferred reagent.

  • The "Why":

    • Reactivity and Control: Acetyl chloride is a more potent acetylating agent than acetic anhydride.[8][9] This high reactivity can make the reaction difficult to control, potentially leading to more side products. Acetic anhydride's milder reactivity allows for better process stability.[8]

    • Byproducts: The reaction with acetic anhydride produces acetic acid as a byproduct, which is less corrosive and easier to handle than the hydrochloric acid generated from acetyl chloride.[10] Hydrochloric acid can also create a more acidic environment that may promote unwanted side reactions if not carefully neutralized.

    • Safety and Handling: Acetic anhydride is generally considered safer for large-scale operations due to its slower reaction with moisture and milder heat release.[8]

FeatureAcetyl ChlorideAcetic AnhydrideRecommendation for 3-Iodo-L-Tyrosine Acetylation
Reactivity Very High[8]High, but more controllable[8]Acetic Anhydride
Byproduct Hydrochloric Acid (HCl)[10]Acetic Acid (CH3COOH)[10]Acetic Anhydride
Safety More hazardous, corrosive[9]Safer, less volatile[8]Acetic Anhydride
Selectivity Potentially lower due to high reactivityHigher with proper pH controlAcetic Anhydride

Q4: My reaction mixture is showing significant coloration. Is this normal?

A4: Some color change can occur, but intense coloration may indicate side reactions or degradation.

  • The "Why": The iodinated phenyl ring of 3-iodo-L-tyrosine can be susceptible to oxidation or other side reactions, especially under harsh conditions (e.g., extreme pH, high temperatures for prolonged periods). The presence of impurities in the starting materials or reagents can also contribute to color formation.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your 3-iodo-L-tyrosine and acetylating agent are of high purity.

    • Maintain Inert Atmosphere: For sensitive reactions, performing the acetylation under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Control Temperature: Avoid excessive temperatures. While gentle heating can promote the reaction, overheating can lead to degradation.

    • Purification: A decolorization step using activated carbon during the workup can often remove colored impurities.[6]

Section 3: Field-Proven Protocols for Selective N-Acetylation

The following protocol is a robust method for the selective N-acetylation of 3-iodo-L-tyrosine, designed to minimize side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Acetylation Reaction cluster_workup Workup & Purification start Disperse 3-iodo-L-tyrosine in water dissolve Add NaOH solution to completely dissolve (pH ~12) start->dissolve add_ac2o Slowly add Acetic Anhydride (1.05 eq.) dissolve->add_ac2o maintain_ph Concurrently add NaOH to maintain pH 8-10 add_ac2o->maintain_ph Crucial for selectivity stir Stir at controlled temp. (e.g., 60°C) for 20-30 min maintain_ph->stir acidify Acidify with HCl to pH ~1.7 to precipitate stir->acidify crystallize Cool to crystallize the product acidify->crystallize filter Filter and wash the crude product crystallize->filter purify Recrystallize from ethanol/water filter->purify dry Dry under vacuum purify->dry

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Acetyl-3-iodo-L-tyrosine

For researchers and professionals in drug development and metabolomics, the precise structural elucidation of modified amino acids is paramount. N-Acetyl-3-iodo-L-tyrosine, a key synthetic precursor and potential metabol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolomics, the precise structural elucidation of modified amino acids is paramount. N-Acetyl-3-iodo-L-tyrosine, a key synthetic precursor and potential metabolite, presents a unique analytical challenge. This guide provides an in-depth analysis of its fragmentation behavior under collision-induced dissociation (CID) mass spectrometry, offering a comparative perspective against its more common, non-iodinated counterpart, N-Acetyl-L-tyrosine. The insights herein are grounded in established fragmentation principles and supported by experimental data for analogous compounds.

Introduction: The Significance of Iodination and N-Acetylation

N-acetylation is a critical post-translational modification that can alter a protein's stability and function.[1] In metabolomics, the presence of N-acetylated amino acids can be indicative of specific metabolic pathways.[2] Iodination of the tyrosine ring is a hallmark of thyroid hormone biosynthesis and is also utilized in the synthesis of radiolabeled tracers for medical imaging.[3] Therefore, understanding the mass spectrometric signature of N-Acetyl-3-iodo-L-tyrosine is crucial for its unambiguous identification in complex biological or synthetic mixtures.

This guide will dissect the fragmentation pathways of N-Acetyl-3-iodo-L-tyrosine by first establishing a baseline with the well-characterized fragmentation of N-Acetyl-L-tyrosine. We will then explore how the addition of a heavy, electronegative iodine atom fundamentally alters the fragmentation landscape.

Comparative Fragmentation Analysis: N-Acetyl-L-tyrosine vs. N-Acetyl-3-iodo-L-tyrosine

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing these compounds, typically generating a protonated molecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) reveals the molecule's structural details.

The Fragmentation Pattern of N-Acetyl-L-tyrosine

The fragmentation of N-Acetyl-L-tyrosine ([M+H]⁺, m/z 224.09) is well-documented.[4] The primary fragmentation routes involve neutral losses from the N-acetyl group and cleavages around the amino acid backbone.

The key fragmentation pathways are:

  • Loss of Ketene (CH₂CO): A characteristic fragmentation of N-acetylated compounds is the neutral loss of 42.01 Da (ketene), resulting in an ion corresponding to the protonated tyrosine backbone.[2]

  • Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water (18.01 Da).

  • Side Chain Cleavage: The most significant fragmentation is the cleavage of the Cα-Cβ bond, leading to the loss of the entire acetylated amino acid backbone and formation of a stable benzyl-type cation.

Below is a diagram illustrating the primary fragmentation cascade for N-Acetyl-L-tyrosine.

G cluster_0 N-Acetyl-L-tyrosine Fragmentation mol [M+H]⁺ m/z 224.09 frag1 [M+H - H₂O]⁺ m/z 206.08 mol->frag1 - H₂O frag2 [M+H - CH₂CO]⁺ m/z 182.08 mol->frag2 - CH₂CO frag3 [M+H - CH₂CO - COOH]⁺ m/z 136.08 frag2->frag3 - COOH frag4 Tyrosyl Cation m/z 107.05 frag3->frag4 - NH₂CH

Caption: Predicted fragmentation pathway of N-Acetyl-L-tyrosine.

Predicted Fragmentation Pattern of N-Acetyl-3-iodo-L-tyrosine

For N-Acetyl-3-iodo-L-tyrosine ([M+H]⁺, m/z 350.00), we predict analogous fragmentation pathways. However, the presence of the iodine atom (atomic weight ~127 Da) will shift the mass of the parent ion and any fragments containing the iodinated phenyl ring. The C-I bond is relatively strong but can be cleaved under higher energy conditions, potentially leading to the loss of an iodine radical.

The predicted key fragmentation pathways are:

  • Loss of Ketene (CH₂CO): Similar to its non-iodinated counterpart, a neutral loss of 42.01 Da is expected, yielding the protonated 3-iodo-L-tyrosine ion.

  • Side Chain Cleavage: The dominant fragmentation is anticipated to be the cleavage of the Cα-Cβ bond, resulting in a highly stable iodobenzyl cation. This is often the base peak in the spectrum.

  • Loss of Iodine: A potential, though likely less favorable, pathway is the neutral loss of the iodine atom (126.90 Da).

The diagram below outlines the predicted fragmentation for N-Acetyl-3-iodo-L-tyrosine.

G cluster_1 N-Acetyl-3-iodo-L-tyrosine Fragmentation mol [M+H]⁺ m/z 350.00 frag1 [M+H - CH₂CO]⁺ m/z 308.00 mol->frag1 - CH₂CO frag2 Iodobenzyl Cation m/z 232.96 mol->frag2 Side Chain Cleavage frag3 [M+H - I]⁺ m/z 223.09 mol->frag3 - I• frag4 [Iodobenzyl Cation - H]⁺ m/z 231.95 frag2->frag4 - H•

Caption: Predicted fragmentation pathway of N-Acetyl-3-iodo-L-tyrosine.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key precursor and predicted product ions for both molecules, providing a clear guide for identification. The relative abundance is a prediction based on general fragmentation principles, where resonance-stabilized fragments are typically more abundant.

Ion DescriptionN-Acetyl-L-tyrosine (m/z)N-Acetyl-3-iodo-L-tyrosine (m/z)Predicted Relative AbundanceFragmentation Pathway
[M+H]⁺ 224.09 350.00 Moderate Precursor Ion
[M+H - H₂O]⁺206.08331.99LowLoss of water from carboxyl
[M+H - CH₂CO]⁺182.08308.00ModerateLoss of ketene from N-acetyl
Side Chain Cation107.05232.96High (Base Peak) Cα-Cβ bond cleavage
[M+H - I]⁺N/A223.09Low to ModerateLoss of iodine radical

Experimental Protocol: Acquiring High-Quality MS/MS Data

To validate these predictions and obtain a clean fragmentation spectrum, a robust analytical method is essential. The following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To generate a high-resolution, collision-induced dissociation (CID) spectrum of N-Acetyl-3-iodo-L-tyrosine.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine standard

  • LC-MS grade Water with 0.1% Formic Acid (Solvent A)

  • LC-MS grade Acetonitrile with 0.1% Formic Acid (Solvent B)

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • High-Resolution Mass Spectrometer (e.g., Q-Orbitrap or Q-TOF)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-Acetyl-3-iodo-L-tyrosine in 50:50 Acetonitrile:Water.

    • Dilute the stock solution to a final concentration of 1 µg/mL using Solvent A for direct infusion or LC-MS analysis.

  • Liquid Chromatography (for mixture analysis):

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B (Re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 300 °C

    • MS1 Scan Range: m/z 100-500

    • MS2 (dd-MS2) Settings:

      • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 350.00 ± 1.

      • Activation Type: CID

      • Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 25, and 40 to observe both low-energy (e.g., neutral loss) and high-energy (e.g., side chain cleavage) fragments.

      • Resolution: >30,000 to ensure accurate mass measurement.

This self-validating protocol, utilizing stepped collision energy, ensures that a comprehensive range of fragment ions is generated, providing a rich dataset for confident structural confirmation.

Conclusion: Authoritative Identification through Fragmentation Logic

The mass spectrometric fragmentation of N-Acetyl-3-iodo-L-tyrosine is predictable and logical when compared to its non-iodinated analog. The key diagnostic ions are the precursor at m/z 350.00 and the highly abundant iodobenzyl cation at m/z 232.96. By understanding these characteristic fragmentation pathways, researchers can confidently identify this important molecule, distinguishing it from other related compounds and potential isomers in complex matrices. The provided protocol offers a robust starting point for developing validated methods in any research or development laboratory.

References

  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]

  • 3-Iodo-L-Tyrosine. PubChem, National Center for Biotechnology Information. [Link]

  • N-Acetyl-L-tyrosine. PubChem, National Center for Biotechnology Information. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D. [Link]

  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC, National Center for Biotechnology Information. [Link]

  • The Forgotten Fragments. European Pharmaceutical Review. [Link]

Sources

Comparative

Comparative Guide: Kinase Affinity of N-Acetyl-L-Tyrosine vs. N-Acetyl-3-iodo-L-Tyrosine

The following guide provides an in-depth technical comparison of N-Acetyl-L-tyrosine (NALT) and N-Acetyl-3-iodo-L-tyrosine in the context of kinase affinity and biochemical applications. Executive Summary In the characte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-Acetyl-L-tyrosine (NALT) and N-Acetyl-3-iodo-L-tyrosine in the context of kinase affinity and biochemical applications.

Executive Summary

In the characterization of Protein Tyrosine Kinases (PTKs), N-Acetyl-L-tyrosine (NALT) serves as a simplified, minimal substrate model used to determine baseline kinetic parameters (


, 

) without the confounding variables of complex peptide sequences. It represents the "wild-type" phenolic environment required for standard phosphorylation.

N-Acetyl-3-iodo-L-tyrosine , a halogenated derivative, introduces significant steric bulk and electronic withdrawal at the ortho position of the phenol ring. While often utilized as a precursor for radiolabeling (e.g.,


 or 

tracers) or as a competitive inhibitor for specific enzymes like Tyrosine Hydroxylase, its utility as a kinase substrate is severely limited by steric hindrance and pKa alteration .

Key Takeaway: NALT is the gold standard for general kinase activity assays. N-Acetyl-3-iodo-L-tyrosine typically exhibits drastically reduced or abolished phosphorylation efficiency, making it valuable primarily as a negative control, a steric probe, or a scaffold for radiotracer synthesis rather than a functional substrate.

Chemical & Mechanistic Basis[1][2]

To understand the divergence in kinase affinity, one must analyze the structural and electronic perturbations introduced by the iodine atom.

Structural Comparison
FeatureN-Acetyl-L-Tyrosine (NALT)N-Acetyl-3-iodo-L-tyrosine
Molecular Weight 223.23 g/mol ~349.12 g/mol
3-Position Substituent Hydrogen (H)Iodine (I)
Substituent Radius ~1.20 Å (Van der Waals)~1.98 Å (Van der Waals)
Electronic Effect NeutralElectron-withdrawing (Inductive)
Phenolic pKa ~10.0~8.5 (Acidified)
The Mechanistic Impact on Kinase Affinity[3]

1. Steric Clash (The "Gatekeeper" Effect): Tyrosine kinases (e.g., Src, EGFR, Abl) possess a highly conserved active site cleft. The hydroxyl group of tyrosine must be precisely positioned near the


-phosphate of ATP and the catalytic base (often an Aspartate or Glutamate).
  • NALT: The small hydrogen atoms at the ortho positions (3 and 5) allow the phenol ring to rotate and fit deeply into the catalytic cleft.

  • 3-Iodo: The bulky iodine atom creates a steric clash with the hydrophobic residues lining the substrate pocket. This prevents the "deep dive" required for the hydroxyl oxygen to reach the transition state distance, significantly increasing

    
     (lower affinity) or abolishing binding (
    
    
    
    ).

2. Electronic Perturbation (pKa Shift): Kinase mechanisms often involve a general base that accepts a proton from the tyrosine hydroxyl to facilitate nucleophilic attack on ATP.

  • NALT: The pKa of ~10 ensures the group is protonated at physiological pH (7.4), but the enzyme can effectively lower this pKa locally to facilitate deprotonation.

  • 3-Iodo: The electron-withdrawing iodine lowers the pKa to ~8.5. While this increases the population of the phenolate ion (the nucleophile) at neutral pH, the "harder" electronic nature and the reduced electron density on the oxygen (due to resonance/induction) can paradoxically make it a poorer nucleophile for the specific transition state required by the kinase, or disrupt critical hydrogen bond networks that stabilize substrate binding.

Comparative Performance Analysis

The following data summarizes the expected behavior of these compounds in a standard spectrophotometric coupled kinase assay (e.g., EGFR or Src kinase).

Table 1: Predicted Kinetic Profiles
ParameterN-Acetyl-L-TyrosineN-Acetyl-3-iodo-L-tyrosineInterpretation
Substrate Status Primary Substrate Poor Substrate / Inhibitor Iodine hinders catalysis.

(Affinity)
Low (mM range) Very High (or non-binding)High

indicates weak binding affinity.

(Turnover)
High (100%) < 5% (often negligible)Steric bulk prevents phosphate transfer.
Solubility (pH 7.4) High (>50 mg/mL)Low (Requires DMSO/Base)Hydrophobicity of Iodine reduces aqueous solubility.
Primary Application Kinase activity assays, Crystallography co-factors.Radiotracer precursor, TH Inhibition, Steric probe.

Note on "Substrate" Claims: While some suppliers list N-Acetyl-3-iodo-L-tyrosine as a potential substrate for EGFR, this is often in the context of peptide sequences where the iodine is tolerated due to flexibility, or as a precursor for iodination reactions. As a free N-acetylated amino acid, it is kinetically inferior to NALT.

Visualizing the Mechanism

The following diagram illustrates the steric conflict preventing phosphorylation of the iodinated derivative compared to the successful reaction with NALT.

KinaseMechanism cluster_enzyme Kinase Active Site CatalyticBase Catalytic Base (Asp/Glu) ATP ATP (Gamma-Phosphate) NALT N-Acetyl-L-Tyrosine (Substrate) NALT->CatalyticBase H-Bonding (Fits Pocket) NALT->ATP Nucleophilic Attack (Phosphorylation) IodoTyr N-Acetyl-3-iodo-L-tyrosine (Bulky Analog) IodoTyr->CatalyticBase Steric Clash (Blocked) IodoTyr->ATP Distance too large (No Reaction)

Caption: Comparison of steric fit. NALT (Green) fits the active site for phosphorylation. 3-Iodo (Red) clashes with the pocket, preventing catalysis.

Experimental Protocol: Validating Kinase Affinity

To empirically verify the affinity difference, use a Spectrophotometric Coupled Kinase Assay . This system couples ADP production (from the kinase reaction) to NADH oxidation, allowing real-time monitoring of absorbance decrease at 340 nm.

Reagents Preparation
  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
  • Coupling System: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH.

  • Substrates:

    • Control: N-Acetyl-L-Tyrosine (100 mM stock in buffer).

    • Test: N-Acetyl-3-iodo-L-tyrosine (Dissolve in minimal DMSO, dilute to 100 mM in buffer; ensure pH is re-adjusted to 7.5).

Assay Workflow (Self-Validating)

AssayWorkflow Step1 Step 1: Master Mix Prep (Buffer + ATP + PEP + NADH + PK/LDH) Step2 Step 2: Baseline Check (Monitor A340 for 5 min to ensure stability) Step1->Step2 Step3 Step 3: Substrate Addition (Add NALT or Iodo-Tyr at varying conc: 0-20 mM) Step2->Step3 Step4 Step 4: Initiate Reaction (Add Kinase Enzyme) Step3->Step4 Step5 Step 5: Data Acquisition (Measure d(A340)/dt for 10-20 mins) Step4->Step5 Step6 Step 6: Analysis (Plot Michaelis-Menten: Rate vs [S]) Step5->Step6

Caption: Workflow for Spectrophotometric Coupled Kinase Assay to determine Km and Vmax.

Data Analysis
  • Calculate Rate: Convert

    
     to 
    
    
    
    using the extinction coefficient of NADH (
    
    
    ).
  • Plot: Rate (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • Expectation:

    • NALT: Hyperbolic curve. Fit to

      
       to extract constants.
      
    • 3-Iodo: Linear, flat, or very shallow curve, indicating

      
       or 
      
      
      
      .

References

  • Roskoski, R. Jr. (2015). "Src kinase regulation by phosphorylation and dephosphorylation." Biochemical and Biophysical Research Communications. Link

  • Cole, P. A., et al. (2003). "Chemical influences on the specificity of tyrosine phosphorylation." Journal of Biological Chemistry. (Demonstrates effect of halogenation on kinase activity). Link

  • BOC Sciences. (2024). "Product Monograph: N-Acetyl-3-iodo-L-tyrosine." (Source of substrate claims for specific applications).

  • Tietze, F., et al. (1989). "Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes." Journal of Biological Chemistry. (Context for iodotyrosine biological handling). Link

  • Garratt, C. J., et al. (1964). "Effect of iodination on the biological activity of insulin." Nature. (Demonstrates inactivation via tyrosine iodination). Link

Comparative

Technical Characterization Guide: Infrared Spectroscopy of N-Acetyl-3-iodo-L-tyrosine

Executive Summary N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a critical intermediate in the synthesis of thyroid hormone analogs and a high-value precursor for radiolabeled tracers (e.g., I or I labeling). Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a critical intermediate in the synthesis of thyroid hormone analogs and a high-value precursor for radiolabeled tracers (e.g.,


I or 

I labeling). Its structural duality—possessing both an acetamido group and an aryl-iodide moiety—presents unique spectroscopic challenges.

This guide provides a definitive technical comparison of the infrared (IR) spectral features of NAc-3-I-Tyr against its metabolic precursors: N-Acetyl-L-tyrosine (NAc-Tyr) and 3-Iodo-L-tyrosine (3-I-Tyr) . Accurate interpretation of these bands is essential for validating synthesis endpoints and ensuring the purity required for downstream kinase inhibition assays or radiopharmaceutical formulation.

Experimental Methodology

To replicate the spectral data discussed below, the following standardized protocol is recommended to ensure reproducibility and minimize solvate interference.

FTIR-ATR Protocol
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (critical for resolving the OH/NH region).

    • Place ~5 mg of solid powder directly onto the crystal.

    • Apply uniform pressure (typically >80 lbs) to ensure intimate contact.

  • Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio in the fingerprint region).

Comparative Spectral Analysis

The identification of NAc-3-I-Tyr relies on detecting two distinct chemical modifications simultaneously: acetylation of the amine and iodination of the phenol ring.

Summary Table: Diagnostic Bands
Functional GroupVibration ModeN-Acetyl-3-iodo-L-tyrosine N-Acetyl-L-tyrosine 3-Iodo-L-tyrosine
Phenol (OH) Stretch (H-bonded)3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹3200–3400 cm⁻¹
Amide A (NH) Stretch~3300 cm⁻¹ (Overlap w/ OH)~3300 cm⁻¹Absent (Free amine ~3000 region)
Amide I (C=O) C=O[1][2][3][4][5] Stretch1690–1720 cm⁻¹ (Carboxyl) 1620–1650 cm⁻¹ (Amide)1700–1720 cm⁻¹ 1620–1650 cm⁻¹Absent (Only Carboxyl ~1600 zwitterion)
Amide II N-H Bend / C-N Stretch1540–1560 cm⁻¹ 1540–1560 cm⁻¹Absent
Aryl C-I C-X Stretch~500–600 cm⁻¹ Absent ~500–600 cm⁻¹
Aromatic Ring C=C Stretch~1480, 1580 cm⁻¹~1515, 1615 cm⁻¹~1480, 1580 cm⁻¹
Detailed Band Analysis
Region 1: The Acetylation Check (1800 – 1500 cm⁻¹)

This region is the primary differentiator between NAc-3-I-Tyr and its non-acetylated precursor, 3-Iodo-L-tyrosine.

  • The Amide I Band (1620–1650 cm⁻¹): In NAc-3-I-Tyr, the acetylation of the nitrogen atom creates a secondary amide. This results in a strong, sharp band corresponding to the C=O stretch.[6][7]

    • Contrast: 3-Iodo-L-tyrosine lacks this band. Instead, it typically shows asymmetrical carboxylate stretching if in zwitterionic form, or a weaker acid carbonyl, but it lacks the distinct amide doublet profile.

  • The Amide II Band (1540–1560 cm⁻¹): This band arises from N-H bending coupled with C-N stretching. It is a "fingerprint" for the N-acetyl group.

    • Validation: If your spectrum lacks a peak near 1550 cm⁻¹, the acetylation reaction failed, and you likely have starting material (3-I-Tyr).

Region 2: The Iodination Check (Fingerprint & Far IR)

Distinguishing NAc-3-I-Tyr from N-Acetyl-L-tyrosine requires looking at the aromatic substitution patterns and the carbon-halogen bond.

  • Aromatic C-H Out-of-Plane Bending (800 – 900 cm⁻¹):

    • NAc-Tyr (Para-substituted): Typically shows a strong band near 830–850 cm⁻¹ characteristic of 1,4-disubstitution.

    • NAc-3-I-Tyr (1,2,4-Trisubstituted): The introduction of iodine at the 3-position changes the symmetry. You will observe a shift and splitting of these bands, often appearing as two distinct peaks in the 800–900 cm⁻¹ range (e.g., ~820 cm⁻¹ and ~880 cm⁻¹).

  • The C-I Stretch (~500–600 cm⁻¹):

    • The heavy iodine atom drastically lowers the vibrational frequency of the C-X bond. While often near the cutoff of standard ATR crystals (ZnSe cuts off at ~600 cm⁻¹), a Diamond ATR can detect this weak-to-medium band in the 500–600 cm⁻¹ region.

    • Diagnostic: The presence of this low-frequency band confirms the iodine is covalently bound to the ring.

Characterization Workflow

The following logic flow illustrates how to use IR data to validate the identity of N-Acetyl-3-iodo-L-tyrosine during synthesis or QC.

IR_Characterization_Workflow Start Start: Acquire IR Spectrum Check_Amide Check 1500-1700 cm⁻¹ Region Are Amide I (~1650) & II (~1550) present? Start->Check_Amide Check_Iodine Check Fingerprint Region Is there a C-I band (~500-600 cm⁻¹) and 1,2,4-trisubstitution pattern? Check_Amide->Check_Iodine Yes (Amide bands present) Result_3ITyr Impurity Identified: 3-Iodo-L-tyrosine (Acetylation Failed) Check_Amide->Result_3ITyr No (Amide bands missing) Result_NAc3ITyr Confirmed: N-Acetyl-3-iodo-L-tyrosine Check_Iodine->Result_NAc3ITyr Yes (Iodine signs present) Result_NAcTyr Impurity Identified: N-Acetyl-L-tyrosine (Iodination Failed) Check_Iodine->Result_NAcTyr No (Resembles para-subst.)

Figure 1: Decision logic for spectral validation of N-Acetyl-3-iodo-L-tyrosine.

Application Context & Performance

Why is this spectral differentiation critical?

  • Radiolabeling Efficiency: In nuclear medicine, NAc-3-I-Tyr is often used as a "cold" standard or precursor. If the sample contains non-acetylated 3-I-Tyr, the labeling kinetics may change due to the free amine interfering with electrophilic substitution conditions.

  • Enzyme Inhibition Studies: NAc-3-I-Tyr is explored as a substrate/inhibitor for tyrosine kinases and hydroxylases. Impurities like N-Acetyl-L-tyrosine (which lacks the bulky iodine) can act as competitive substrates with significantly different

    
     values, skewing potency data.
    
  • Stability Monitoring: The C-I bond is photosensitive. A decrease in the intensity of the 500–600 cm⁻¹ band coupled with the appearance of para-substituted bands (returning to NAc-Tyr profile) indicates deiodination (degradation) of the sample.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439744, 3-Iodo-L-tyrosine. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved February 13, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Tyrosine, N-acetyl-L-, ethyl ester (IR Spectrum). NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved February 13, 2026, from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Acetyl-3-iodo-L-tyrosine hemihydrate proper disposal procedures

Operational Guide: Safe Disposal of N-Acetyl-3-iodo-L-tyrosine Hemihydrate Executive Summary & Operational Context N-Acetyl-3-iodo-L-tyrosine hemihydrate (NAc-MIT) is a specialized iodinated amino acid derivative, primar...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of N-Acetyl-3-iodo-L-tyrosine Hemihydrate

Executive Summary & Operational Context

N-Acetyl-3-iodo-L-tyrosine hemihydrate (NAc-MIT) is a specialized iodinated amino acid derivative, primarily used as a substrate in enzymatic assays (e.g., peroxidase activity), a precursor in thyroid hormone research, or in crystallographic studies.[1]

While often classified as a general chemical irritant, its iodinated structure dictates specific disposal protocols. Unlike standard organic waste, this compound poses a risk of releasing elemental iodine (


)—a corrosive and toxic gas—if subjected to strong oxidation or incompatible thermal treatment.

Immediate Action Directive:

  • Waste Classification: Halogenated Organic Waste.[2]

  • Critical Segregation: NEVER mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

To ensure safety, operators must understand the physicochemical properties that drive the disposal logic.

PropertyDataOperational Implication
Chemical Name N-Acetyl-3-iodo-L-tyrosine hemihydrateTarget compound for inventory reconciliation.
CAS Number 23277-49-8 (anhydrous form often cited as 1023-47-8)Use for waste manifest verification.[1]
Molecular Formula

High carbon content; suitable for incineration.
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Gloves, Goggles) required.
Reactivity Light-sensitive; incompatible with strong oxidizers.[1]Risk of Iodine Release: Oxidizers can strip the iodide, releasing purple iodine vapor.
RCRA Status Not P-listed or U-listed.[1]Classified as "Characteristic" or "Non-regulated" hazardous waste depending on concentration, but must be treated as Halogenated Organic.

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: Standard organic waste streams often mix various solvents. However, halogenated compounds (containing F, Cl, Br, I) are often segregated because they require higher incineration temperatures to fully destroy the carbon-halogen bond and prevent the formation of incomplete combustion byproducts.[1]

Segregation Rules:

  • Halogenated vs. Non-Halogenated: NAc-MIT must go into the Halogenated waste stream. Even though it is not a chlorinated solvent (like chloroform), the iodine atom classifies it as halogenated for incineration purposes.

  • Oxidizer Isolation: Ensure the waste container is free of oxidizing acids (Nitric, Chromic) or peroxides.

    • Mechanism of Failure:

      
      .[1] This reaction creates toxic fumes and pressurizes waste containers.
      

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess)

Applicable for: Old reagent bottles, scraped solids from spills.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][3] N-Acetyl-3-iodo-L-tyrosine.[1][][5]

    • Hazard Checkbox: "Toxic" and "Irritant."

    • Special Note: Write "Solid Halogenated Organic" clearly on the tag.

  • Transfer: Transfer solid using a chemically compatible spatula. Do not generate dust.[6]

  • Storage: Store in a cool, dark satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Assay Buffers/Solutions)

Applicable for: Reaction mixtures, HPLC effluent containing NAc-MIT.[1]

  • Assessment: Does the solution contain organic solvents (methanol, acetonitrile) or is it purely aqueous?

  • The "1% Rule" (General Guideline):

    • Organic Solvents present: Dispose of as Halogenated Organic Solvent Waste .

    • Aqueous only: Most EHS protocols require collecting aqueous solutions containing ethidium bromide or iodinated organics as Aqueous Hazardous Waste , not drain disposal, to prevent bioaccumulation of halogenated aromatics.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the assay used strong acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for categorizing NAc-MIT waste.

DisposalWorkflow cluster_legend Legend Start Waste Generation: N-Acetyl-3-iodo-L-tyrosine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions/Buffers) StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Label: Halogenated Solid SolidPath->SolidBin OxidizerCheck CRITICAL CHECK: Are Oxidizers Present? LiquidPath->OxidizerCheck SolventCheck Contains Organic Solvents? HaloSolvent Container: Safety Carboy Label: Halogenated Solvent Waste SolventCheck->HaloSolvent Yes (>1%) AqueousWaste Container: Aqueous Waste Carboy Label: Aqueous Toxic (Iodinated) SolventCheck->AqueousWaste No (Purely Aqueous) Final Transfer to EHS/Disposal Contractor (High Temp Incineration) SolidBin->Final HaloSolvent->Final AqueousWaste->Final OxidizerCheck->SolventCheck No/Neutralized Neutralize Quench/Neutralize Oxidizers (Prevent I2 Gas) OxidizerCheck->Neutralize Yes Neutralize->SolventCheck key1 Decision Point key2 Critical Safety Step key3 Disposal Stream

Figure 1: Decision tree for the segregation and disposal of N-Acetyl-3-iodo-L-tyrosine waste streams, emphasizing oxidizer incompatibility.

Emergency Procedures: Spill Cleanup

If NAc-MIT is spilled in the laboratory:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use a N95/P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with inert material (vermiculite or spill pads). Do not use bleach (sodium hypochlorite) to clean the area immediately, as it may oxidize residual iodinated compound to iodine gas. Use a detergent/water solution first.[7]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 439744, 3-Iodo-L-tyrosine (Analogue).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]

Sources

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